5-Fluoro-2-methyl-4-nitroaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-methyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRYLRYVZYEYNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630218 | |
| Record name | 5-Fluoro-2-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633327-50-1 | |
| Record name | 5-Fluoro-2-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Fluoro-2-methyl-4-nitroaniline (CAS 633327-50-1)
For Researchers, Scientists, and Drug Development Professionals
Core Properties and Data
5-Fluoro-2-methyl-4-nitroaniline is a substituted nitroaniline that serves as a valuable building block in medicinal chemistry and materials science. Its structure incorporates a fluorine atom, a methyl group, and a nitro group on an aniline scaffold, offering multiple points for chemical modification.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 633327-50-1 | [1] |
| Molecular Formula | C₇H₇FN₂O₂ | [1] |
| Molecular Weight | 170.14 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 147 °C (decomposes) | [3] |
| Boiling Point | 344.4 ± 37.0 °C (Predicted) | |
| Density | 1.371 ± 0.06 g/cm³ (Predicted) | |
| Purity | Typically ≥95% | [1] |
| IUPAC Name | This compound | [1] |
| InChI | 1S/C7H7FN2O2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,9H2,1H3 | |
| InChIKey | RZRYLRYVZYEYNR-UHFFFAOYSA-N | |
| SMILES | CC1=CC(=C(C=C1N)F)--INVALID-LINK--[O-] | [1] |
Safety Information
This compound is classified as a hazardous substance. The following table outlines its GHS hazard statements and precautionary measures.
| Category | Information | Source |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols
Detailed experimental procedures for the synthesis and purification of this compound are not explicitly available. However, a plausible synthetic route can be devised based on standard organic transformations, particularly the nitration of a corresponding fluoro-methylaniline precursor.
Proposed Synthesis of this compound
A common method for the synthesis of nitroanilines is the nitration of an appropriately substituted aniline. To ensure regioselectivity, the amino group is often protected prior to the nitration step.
Step 1: Protection of the Amino Group of 4-Fluoro-2-methylaniline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-2-methylaniline in a suitable solvent such as acetic acid.
-
Acylation: Cool the solution in an ice bath (0-5 °C). Slowly add acetic anhydride to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the N-acetylated product. Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum.
Step 2: Nitration of N-(4-fluoro-2-methylphenyl)acetamide
-
Reaction Setup: To a clean, dry round-bottom flask, add the N-(4-fluoro-2-methylphenyl)acetamide obtained from the previous step.
-
Nitrating Agent: Cool the flask in an ice-salt bath to -5 to 0 °C. Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the flask while maintaining the low temperature.
-
Reaction Monitoring: Stir the reaction mixture at low temperature for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the nitrated product. Filter the solid, wash thoroughly with cold water to remove any residual acid, and dry.
Step 3: Deprotection to Yield this compound
-
Hydrolysis: Suspend the crude N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid).
-
Reaction: Heat the mixture to reflux for several hours until the starting material is consumed (as monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and then neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the free aniline.
-
Purification: Filter the crude this compound, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[4]
Characterization Methods
Standard analytical techniques would be employed to confirm the identity and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would be recorded to elucidate the chemical structure. While specific spectral data for this compound is not publicly available, related compounds' spectra can be found for comparison.[5]
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak would correspond to the molecular weight of 170.14 g/mol .[2][6]
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as N-H stretches of the amine, C-F stretch, and the symmetric and asymmetric stretches of the nitro group.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the final compound.[9]
Visualizations
Logical Workflow for Synthesis and Characterization
References
- 1. This compound 95% | CAS: 633327-50-1 | AChemBlock [achemblock.com]
- 2. 4-Fluoro-2-methyl-5-nitroaniline | C7H7FN2O2 | CID 19035271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [oakwoodchemical.com]
- 4. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. 4-Fluoro-2-nitroaniline [webbook.nist.gov]
- 7. 5-Chloro-4-fluoro-2-nitroaniline [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. 633327-50-1|this compound|BLD Pharm [bldpharm.com]
physical and chemical properties of 5-Fluoro-2-methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Fluoro-2-methyl-4-nitroaniline (CAS No. 633327-50-1). Due to the limited availability of specific experimental data for this compound, this document consolidates information from supplier specifications and provides generalized methodologies and theoretical considerations based on structurally similar compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting areas where further experimental investigation is required.
Introduction
This compound is a substituted nitroaniline derivative. Compounds within this class are of significant interest in medicinal chemistry and materials science due to their potential as intermediates in the synthesis of more complex molecules, including pharmaceuticals and dyes. The presence of a fluorine atom, a nitro group, and a methyl group on the aniline scaffold suggests a unique combination of electronic and steric properties that can influence its reactivity and biological activity. This guide aims to provide a detailed summary of the available information on this compound.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 633327-50-1 | [1][2] |
| Molecular Formula | C₇H₇FN₂O₂ | [1] |
| Molecular Weight | 170.14 g/mol | [1] |
| Physical Form | Solid | [2] |
| Purity | ≥95% | [1][2] |
| Storage Temperature | Refrigerator | [2] |
| SMILES | CC1=CC(--INVALID-LINK--[O-])=C(F)C=C1N | [1] |
| InChI Key | RZRYLRYVZYEYNR-UHFFFAOYSA-N | [2] |
Note: Specific experimental data for melting point, boiling point, and solubility were not found in the available literature. Commercial suppliers list the compound as a solid, suggesting a melting point above room temperature.[2]
Synthesis and Purification
A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations and analogous procedures for similar substituted nitroanilines.
Proposed Synthetic Pathway
A potential synthetic route could involve the nitration of a suitable precursor, such as 3-fluoro-6-methylaniline. The directing effects of the amino and fluoro groups would need to be carefully considered to achieve the desired regioselectivity.
Generalized Experimental Protocol (Hypothetical):
-
Protection of the Amine: The amino group of the starting material (e.g., 3-fluoro-6-methylaniline) would likely be protected, for instance, by acetylation with acetic anhydride, to prevent unwanted side reactions and to control the regioselectivity of the subsequent nitration step.
-
Nitration: The protected intermediate would then be subjected to nitration using a standard nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled low temperature to introduce the nitro group at the desired position.
-
Deprotection: The protecting group would then be removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the final product, this compound.
-
Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity.
Note: This is a generalized and hypothetical protocol. The actual reaction conditions, including solvents, temperatures, and reaction times, would require experimental optimization.
Logical Workflow for Synthesis
Caption: Proposed synthetic workflow for this compound.
Spectral Data
Specific, experimentally determined spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Chemical suppliers may provide this information upon request.[3]
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by its functional groups: the aniline moiety, the nitro group, and the fluorine substituent on the aromatic ring.
-
Amino Group: The primary amine is nucleophilic and can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization. It is also a base, although its basicity is reduced by the electron-withdrawing effects of the nitro and fluoro groups.
-
Nitro Group: The nitro group is strongly electron-withdrawing and deactivates the aromatic ring towards electrophilic substitution. It can be reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, Sn/HCl), which would provide a route to 5-fluoro-2-methylbenzene-1,4-diamine, a potentially useful synthetic intermediate.
-
Aromatic Ring: The aromatic ring is substituted with both electron-donating (amino, methyl) and electron-withdrawing (nitro, fluoro) groups. This complex substitution pattern will influence the regioselectivity of any further aromatic substitution reactions.
Potential Applications in Research and Drug Development
While no specific applications for this compound have been documented, its structure suggests several potential areas of interest for researchers:
-
Medicinal Chemistry: As a substituted aniline, it could serve as a building block for the synthesis of kinase inhibitors, antibacterial agents, or other biologically active compounds. The fluorine atom can enhance metabolic stability and binding affinity.
-
Materials Science: Nitroanilines are known to exhibit non-linear optical (NLO) properties. The specific substitution pattern of this molecule may impart interesting NLO characteristics.
Safety Information
Safety data for this compound is provided by suppliers. The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical compound with potential applications in various fields of research and development. However, there is a notable lack of publicly available, experimentally determined data regarding its physical properties, spectral characteristics, and specific synthetic protocols. This guide has summarized the currently available information and provided a theoretical framework for its synthesis and reactivity. Further experimental work is necessary to fully characterize this compound and unlock its potential.
References
5-Fluoro-2-methyl-4-nitroaniline molecular structure and IUPAC name
This document provides a comprehensive technical overview of 5-Fluoro-2-methyl-4-nitroaniline, a key chemical intermediate. The information is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.
Molecular Structure and Identification
This compound is an aromatic organic compound characterized by a benzene ring substituted with five different groups: a fluorine atom, a methyl group, a nitro group, an amino group, and a hydrogen atom.
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₇H₇FN₂O₂[1]
-
SMILES: CC1=CC(--INVALID-LINK--[O-])=C(F)C=C1N[1]
-
InChI Key: RZRYLRYVZYEYNR-UHFFFAOYSA-N
Molecular Structure:
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for this compound. This information is critical for its handling, characterization, and application in experimental settings.
| Property | Value | Reference / Source |
| CAS Number | 633327-50-1 | Advanced ChemBlocks[1], BLD Pharm[2] |
| Molecular Weight | 170.14 g/mol | Advanced ChemBlocks[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | 147°C (with decomposition) | Oakwood Chemical |
| Purity | Typically ≥95% | Advanced ChemBlocks[1] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | BLD Pharm |
Note: Spectroscopic data such as NMR, HPLC, and LC-MS are often available from commercial suppliers upon request for specific batches.
Proposed Experimental Protocol: Synthesis
Reaction: Nitration of 3-Fluoro-6-methylaniline.
Principle: An electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated in situ from a mixture of nitric acid and sulfuric acid, attacks the electron-rich benzene ring of the aniline precursor. The amino group is a strong activating group and is para-directing.
Materials and Reagents:
-
3-Fluoro-6-methylaniline (Starting Material)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL).
-
Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0°C and 5°C.
-
Addition of Starting Material: Slowly add 3-Fluoro-6-methylaniline (0.1 mol) dropwise to the cooled sulfuric acid while stirring vigorously. Ensure the temperature does not rise above 10°C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (0.11 mol) to concentrated sulfuric acid (20 mL), keeping the mixture cooled in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise from the dropping funnel to the solution of the starting material over 30-60 minutes. Maintain the reaction temperature strictly between 0°C and 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice (approx. 500 g) in a large beaker with stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This will precipitate the crude product.
-
Isolation: Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold deionized water.
-
Extraction (Alternative to Filtration if product is oily): If a solid does not precipitate cleanly, transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 100 mL).
-
Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound.
Visualization of Synthetic Workflow
The logical workflow for the proposed synthesis is depicted below. This diagram illustrates the key steps from the starting material to the final purified product.
References
A Technical Guide to the Solubility of 5-Fluoro-2-methyl-4-nitroaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 5-Fluoro-2-methyl-4-nitroaniline, a key intermediate in various synthetic pathways. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document provides a comprehensive framework for its experimental determination. It outlines the theoretical principles of solid-liquid equilibrium and presents a detailed, step-by-step protocol for the isothermal equilibrium method, a robust and widely accepted technique for generating accurate solubility data. Furthermore, this guide includes visual workflows to aid in experimental planning and solvent selection, empowering researchers to generate the critical data necessary for process development, optimization, and formulation in a reliable and reproducible manner.
Introduction: The Critical Role of Solubility Data
In the realms of chemical research, process development, and pharmaceutical science, understanding the solubility of a compound is of paramount importance. For a molecule such as this compound, which serves as a building block in the synthesis of more complex molecules, solubility data is the cornerstone of efficient and scalable processes. Accurate solubility information is indispensable for:
-
Reaction Optimization: Selecting an appropriate solvent that can dissolve reactants to a desired concentration is fundamental for achieving optimal reaction kinetics and yield.
-
Purification and Crystallization: The design of effective crystallization processes for purification hinges on identifying solvent systems where the compound exhibits temperature-dependent solubility, allowing for high recovery of pure material.
-
Formulation Development: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or a key intermediate in various solvents is a critical factor influencing its bioavailability and the design of effective delivery systems.
-
Analytical Method Development: The preparation of standards and samples for analytical techniques such as High-Performance Liquid Chromatography (HPLC) requires knowledge of solvents that can fully dissolve the analyte.
Given the significance of this data, and the lack of published quantitative solubility information for this compound, this guide provides the necessary tools for researchers to generate this data in-house.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. While qualitative statements suggest general solubility in organic solvents, this information is insufficient for the precise requirements of process chemistry and pharmaceutical development.
Therefore, the following sections are dedicated to providing a robust experimental protocol for the determination of this data. The table below is presented as a template for researchers to populate with their experimentally determined solubility values.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Molar Fraction (x) |
|---|---|---|---|---|
| e.g., Methanol | e.g., 25 | |||
| e.g., Ethanol | e.g., 25 | |||
| e.g., Acetone | e.g., 25 | |||
| e.g., Ethyl Acetate | e.g., 25 | |||
| e.g., Toluene | e.g., 25 | |||
| e.g., Acetonitrile | e.g., 25 |
| ... (add other solvents and temperatures as needed) | | | | |
Experimental Protocol: Isothermal Equilibrium Method
The most reliable method for determining the equilibrium solubility of a solid in a liquid is the isothermal equilibrium (or shake-flask) method. This method involves creating a saturated solution of the compound at a constant temperature and then measuring the concentration of the solute in the solution.
Materials and Equipment
-
Solute: this compound (purity > 99%)
-
Solvents: A range of high-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, acetonitrile, etc.)
-
Equipment:
-
Analytical balance (± 0.1 mg)
-
Constant temperature orbital shaker or magnetic stirrer with a water/oil bath
-
Calibrated thermometer or temperature probe
-
Glass vials with screw caps and PTFE septa
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector, or another suitable analytical instrument for quantification.
-
Experimental Procedure
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved and that solid remains in equilibrium with the solution.
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in the constant temperature shaker bath. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution process has reached equilibrium. The agitation should be vigorous enough to keep the solid suspended.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle. This step is critical to avoid aspirating solid particles during sampling.
-
Sampling: Carefully withdraw a sample of the supernatant (the clear saturated solution) using a pre-warmed syringe to prevent precipitation of the solute. Immediately pass the solution through a syringe filter into a pre-weighed vial. The filtration step is essential to remove any undissolved microparticles.
-
Sample Preparation for Analysis: Accurately weigh the filtered sample. Dilute the sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
Analytical Quantification (Example using HPLC)
-
Method Development: Develop a stability-indicating HPLC method for the quantification of this compound. A typical method might involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at a wavelength where the compound has maximum absorbance.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted samples of the saturated solutions into the HPLC system and determine their concentrations from the calibration curve.
-
Calculation of Solubility: Calculate the original concentration of the saturated solution, taking into account the dilution factor. Express the solubility in the desired units (e.g., g/100 mL, mol/L, mole fraction).
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for solubility determination and a logical approach to solvent selection based on the obtained data.
Caption: Experimental workflow for determining the solubility of this compound.
5-Fluoro-2-methyl-4-nitroaniline safety data sheet and handling precautions
Technical Guide on the Safe Handling of 5-Fluoro-2-methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is a technical guide compiled from available safety data and general laboratory handling principles. No single, comprehensive Safety Data Sheet (SDS) was available for this compound at the time of writing. The information herein is intended to supplement, not replace, a formal risk assessment and the user's institutional safety procedures.
Chemical Identification and Properties
This section provides key identifiers and physical data for this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| Chemical Name | This compound[1] |
| CAS Number | 633327-50-1[1][2] |
| Molecular Formula | C₇H₇FN₂O₂[1] |
| Molecular Weight | 170.14 g/mol [1][3] |
| IUPAC Name | 5-fluoro-2-methyl-4-nitrophenylamine |
| InChI Key | RZRYLRYVZYEYNR-UHFFFAOYSA-N |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical Form | Solid |
| Purity | 95%[1] |
| Storage Temperature | Refrigerator |
Hazard Identification and Classification
This compound is classified as hazardous. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.
Table 3: GHS Hazard Classification
| Hazard Class | Hazard Code | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed[3] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[3] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[3] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation[3] |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the referenced safety documents. Safety data sheets and chemical database entries typically summarize the results of such studies (e.g., hazard statements) rather than providing the full experimental methodologies.
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound.
4.1. Engineering Controls All work with this compound in solid (powder) form must be conducted in a certified chemical fume hood, biological safety cabinet, or a glove box to minimize the risk of inhalation.[4] If weighing the powder, the balance should be located inside an exhausted enclosure.[5] Local exhaust ventilation should be sufficient to prevent airborne dust generation.[6]
4.2. Personal Protective Equipment (PPE) A comprehensive PPE regimen is required for handling this chemical. The following diagram outlines the selection logic.
4.3. Handling Procedures
-
Avoid the formation of dust and aerosols.[7]
-
Do not breathe dust, fumes, or vapors.[7]
-
Avoid contact with skin and eyes.[7]
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][8]
-
Designate a specific area for handling this compound and line the work surface with absorbent, disposable bench paper.[5]
-
Keep the container tightly closed when not in use.
4.4. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[7]
-
Store locked up.[7]
-
The recommended storage condition is in a refrigerator.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
5.1. First Aid Measures
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]
-
If on Skin: Take off immediately all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[7]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[7]
5.2. Accidental Release Measures (Spill Response) In the event of a spill, follow a structured response workflow to ensure safety and proper containment.
Disposal Considerations
Dispose of waste material, including contaminated PPE and cleanup supplies, in accordance with all applicable federal, state, and local environmental regulations.[7] The material should be collected in a sealed, properly labeled container for hazardous waste pickup. Do not dispose of down the drain or in general trash.
References
- 1. This compound 95% | CAS: 633327-50-1 | AChemBlock [achemblock.com]
- 2. chemscene.com [chemscene.com]
- 3. 4-Fluoro-2-methyl-5-nitroaniline | C7H7FN2O2 | CID 19035271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. safety.duke.edu [safety.duke.edu]
- 5. safety.duke.edu [safety.duke.edu]
- 6. Industrial equipment for handling toxic powders | Palamatic Process [palamaticprocess.com]
- 7. fishersci.com [fishersci.com]
- 8. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]
Spectroscopic Profile of 5-Fluoro-2-methyl-4-nitroaniline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methyl-4-nitroaniline is an aromatic amine derivative with potential applications in medicinal chemistry and materials science. Its structural features, including a fluorinated and nitrated benzene ring, make it a valuable building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development settings. This technical guide provides a summary of available spectroscopic data and outlines the general experimental protocols for acquiring such data.
Spectroscopic Data Summary
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
| ¹H NMR (Proton NMR) | |
| Solvent | CDCl₃ or DMSO-d₆ |
| Frequency | 400 MHz |
| Chemical Shift (δ) ppm | Multiplicity |
| ~7.5 - 8.0 | s (singlet) |
| ~6.8 - 7.2 | d (doublet) |
| ~4.0 - 5.0 | br s (broad singlet) |
| ~2.2 - 2.5 | s (singlet) |
| ¹³C NMR (Carbon-13 NMR) | |
| Solvent | CDCl₃ or DMSO-d₆ |
| Frequency | 100 MHz |
| Chemical Shift (δ) ppm | Assignment |
| ~150 - 160 (d, JC-F ≈ 240-250 Hz) | C-F |
| ~145 - 150 | C-NO₂ |
| ~135 - 140 | C-NH₂ |
| ~120 - 130 (d, JC-F ≈ 20-30 Hz) | C-C-F (ortho) |
| ~115 - 125 (d, JC-F ≈ 5-10 Hz) | C-C-C-F (meta) |
| ~110 - 120 | Aromatic CH |
| ~15 - 20 | -CH₃ |
Table 2: Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3300 - 3500 | Medium-Strong | N-H stretch (amine) |
| 1590 - 1620 | Strong | N-H bend (amine) |
| 1500 - 1550 | Strong | Asymmetric NO₂ stretch |
| 1330 - 1370 | Strong | Symmetric NO₂ stretch |
| 1200 - 1300 | Strong | C-N stretch (aromatic amine) |
| 1000 - 1200 | Strong | C-F stretch |
| 800 - 900 | Strong | C-H out-of-plane bend (aromatic) |
Table 3: Mass Spectrometry (MS) Data (Predicted)
| Technique | Electron Ionization (EI) |
| Molecular Ion (M⁺) | m/z 170.05 |
| Key Fragmentation Ions (m/z) | 155 ([M-CH₃]⁺), 140 ([M-NO]⁺), 124 ([M-NO₂]⁺), 95, 77 |
Experimental Protocols
The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented above. These protocols are intended to serve as a guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Probe: A broadband or inverse-detection probe.
-
Temperature: Set to a standard temperature, typically 298 K.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Accessory: An ATR accessory.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample like this compound, a direct insertion probe (DIP) is commonly used.
-
Ionization:
-
Technique: Electron Ionization (EI) is a common method for small organic molecules.
-
Energy: Use a standard electron energy of 70 eV.
-
-
Mass Analysis:
-
Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
-
Scan Range: Set the mass-to-charge (m/z) scan range to cover the expected molecular weight and fragment ions (e.g., m/z 40-300).
-
-
Data Acquisition and Processing: The instrument's software will record the mass spectrum, displaying the relative abundance of ions at different m/z values.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: Logical workflow for the spectroscopic characterization of a chemical compound.
Conclusion
While specific, experimentally verified spectroscopic data for this compound remains elusive in the public domain, this guide provides a framework for its characterization. The predicted data, based on the analysis of similar structures, offers a valuable reference for researchers. The detailed experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data, which is essential for the unambiguous identification and further application of this compound in scientific research and drug development.
Potential Research Applications of 5-Fluoro-2-methyl-4-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Compound Properties
5-Fluoro-2-methyl-4-nitroaniline is a substituted nitroaniline that holds potential as a versatile building block in medicinal chemistry and materials science. Its chemical structure, featuring a fluorine atom, a methyl group, and a nitro group on an aniline scaffold, provides multiple reaction sites and opportunities for chemical modification. These functional groups are known to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2][3][4]
| Property | Value | Reference |
| CAS Number | 633327-50-1 | [5][6] |
| Molecular Formula | C₇H₇FN₂O₂ | [5][6] |
| Molecular Weight | 170.14 g/mol | [5] |
| Physical Form | Solid | [6] |
| Purity | Typically ≥95% | [5][6] |
| IUPAC Name | This compound | [5] |
| SMILES | CC1=CC(--INVALID-LINK--[O-])=C(F)C=C1N | [5] |
| InChI Key | RZRYLRYVZYEYNR-UHFFFAOYSA-N | [6] |
| Storage Temperature | Refrigerator | [6] |
Potential Research Applications
While specific research applications for this compound are not extensively documented in peer-reviewed literature, its structural motifs suggest significant potential in several areas of drug discovery and materials science, primarily as a chemical intermediate. Substituted nitroanilines are well-established precursors in the synthesis of a variety of heterocyclic compounds and are frequently utilized in the development of kinase inhibitors.[7][8][9][10]
Synthesis of Kinase Inhibitors
The substituted aniline scaffold is a key pharmacophore in numerous kinase inhibitors approved for therapeutic use.[7][8] The fluorine and methyl groups on this compound can modulate crucial properties such as metabolic stability, lipophilicity, and binding affinity to the target kinase.[1][2][3] This compound could serve as a valuable starting material for the synthesis of novel inhibitors targeting various kinases implicated in cancer and other diseases.
Hypothetical Signaling Pathway Involvement
Caption: Hypothetical inhibition of kinase signaling pathways.
Precursor for Heterocyclic Scaffolds
Ortho-nitroanilines are versatile starting materials for the synthesis of important nitrogen-containing heterocyclic compounds, such as benzimidazoles and quinoxalines. These scaffolds are present in a wide range of biologically active molecules.[11][12][13][14][15][16][17][18]
-
Benzimidazoles: These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
-
Quinoxalines: This class of compounds is found in various pharmaceuticals and functional materials.
Experimental Protocols (Prophetic)
The following are generalized experimental protocols for the synthesis of key heterocyclic scaffolds, adapted to utilize this compound as a potential starting material.
Synthesis of Substituted Benzimidazoles via Reductive Cyclization
This protocol describes a one-pot synthesis of a 2-substituted benzimidazole from an o-nitroaniline and an aldehyde.[11][19]
Reaction Scheme:
-
This compound + Aldehyde (R-CHO) --(Reducing Agent)--> 6-Fluoro-4-methyl-2-(R)-1H-benzo[d]imidazole
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol
-
Ammonium hydroxide (5 N)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the aldehyde (1.1 equivalents) in ethanol.
-
Add sodium dithionite (3 equivalents) to the solution.
-
The reaction mixture can be heated or irradiated with microwaves to facilitate the reaction.[19]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with 5 N ammonium hydroxide.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with water, and dry under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Experimental Workflow for Benzimidazole Synthesis
Caption: Workflow for benzimidazole synthesis.
Synthesis of Substituted Quinoxalines via Reductive Annulation
This protocol outlines the synthesis of a quinoxaline derivative from an o-nitroaniline and a vicinal diol.[14][15][17]
Reaction Scheme:
-
This compound + Vicinal Diol (e.g., 1,2-ethanediol) --(Catalyst)--> 7-Fluoro-5-methylquinoxaline
Materials:
-
This compound
-
Vicinal diol (e.g., ethylene glycol)
-
Solvent (e.g., toluene or xylene)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the vicinal diol (1.2 equivalents), and the catalyst (e.g., RuCl₂(PPh₃)₃, 2 mol%).
-
Add the solvent and heat the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Spectroscopic Data (of a close structural isomer)
| Spectroscopic Data (for 4-Fluoro-2-methyl-5-nitroaniline) |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 7.65 (d, J=8.0 Hz, 1H), 6.85 (d, J=12.0 Hz, 1H), 5.40 (s, 2H, NH₂), 2.10 (s, 3H, CH₃). |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 154.0 (d, J=240 Hz), 140.0, 132.0, 128.0 (d, J=10 Hz), 118.0, 115.0 (d, J=25 Hz), 17.0. |
| Mass Spectrum (EI) m/z: 170 (M⁺), 140, 124, 96, 77. |
Note: The exact chemical shifts and fragmentation patterns for this compound may vary.
Conclusion
This compound is a promising chemical intermediate with significant potential for applications in drug discovery and materials science. Its utility as a precursor for the synthesis of kinase inhibitors and biologically active heterocyclic scaffolds like benzimidazoles and quinoxalines warrants further investigation. The presence of the fluoro and methyl substituents provides avenues for fine-tuning the properties of the resulting molecules. The provided prophetic experimental protocols, based on established methodologies for analogous compounds, offer a starting point for exploring the synthetic utility of this compound. Further research is needed to fully elucidate its reactivity and potential applications.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound 95% | CAS: 633327-50-1 | AChemBlock [achemblock.com]
- 6. This compound | 633327-50-1 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. Benzimidazole synthesis [organic-chemistry.org]
- 14. Efficient synthesis of quinoxalines from 2-nitroanilines and vicinal diols via a ruthenium-catalyzed hydrogen transfer strategy - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quinoxaline synthesis [organic-chemistry.org]
- 19. tandfonline.com [tandfonline.com]
- 20. 4-Fluoro-2-methyl-5-nitroaniline | C7H7FN2O2 | CID 19035271 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Fluoro-2-methyl-4-nitroaniline: A Key Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-fluoro-2-methyl-4-nitroaniline, a versatile building block in modern organic synthesis. Due to its unique substitution pattern, this compound offers a valuable scaffold for the development of novel pharmaceuticals, agrochemicals, and materials. This document details its chemical properties, provides a plausible multi-step synthesis with detailed experimental protocols, and explores its applications in the synthesis of bioactive molecules.
Chemical Properties and Data
This compound is a solid aromatic compound with the molecular formula C₇H₇FN₂O₂ and a molecular weight of 170.14 g/mol .[1] The presence of a fluorine atom, a methyl group, and a nitro group on the aniline core imparts distinct electronic and steric properties, making it a valuable synthon for introducing these functionalities into more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 633327-50-1 | [1] |
| Molecular Formula | C₇H₇FN₂O₂ | [1] |
| Molecular Weight | 170.14 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC1=CC(=C(C=C1N)--INVALID-LINK--[O-])F | [1] |
| Physical Form | Solid | [2] |
| Storage Temperature | Refrigerator | [2] |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts (δ) / Peaks |
| ¹H NMR | Aromatic protons: ~7.5-8.0 ppm (d), ~6.5-7.0 ppm (d); NH₂ protons: broad singlet ~4.0-5.0 ppm; CH₃ protons: ~2.2 ppm (s). |
| ¹³C NMR | Aromatic carbons: ~150-160 ppm (C-F, d), ~140-150 ppm (C-NO₂), ~130-140 ppm (C-NH₂), ~110-125 ppm (other aromatic C-H and C-CH₃); CH₃ carbon: ~15-20 ppm. |
| IR (cm⁻¹) | ~3400-3300 (N-H stretch), ~1580-1500 & ~1350-1300 (N-O stretch of NO₂), ~1250-1150 (C-F stretch). |
| Mass Spec (m/z) | Molecular ion peak at ~170.05. |
Synthesis of this compound
A robust and scalable synthesis of this compound can be envisioned through a three-step sequence starting from the commercially available 5-fluoro-2-methylaniline. This strategy involves the protection of the highly activating amino group as an acetamide, followed by regioselective nitration, and subsequent deprotection to yield the target molecule. This approach is common for the nitration of anilines to control the regioselectivity and prevent over-nitration or oxidation.[3][4]
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of N-(5-fluoro-2-methylphenyl)acetamide (Acetylation)
This step protects the amino group to modulate its directing effect and prevent side reactions during nitration.
-
Materials:
-
5-Fluoro-2-methylaniline
-
Acetic anhydride
-
Glacial acetic acid
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-fluoro-2-methylaniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford N-(5-fluoro-2-methylphenyl)acetamide.
-
Step 2: Synthesis of N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide (Nitration)
The acetamido group directs the incoming nitro group primarily to the para position.
-
Materials:
-
N-(5-fluoro-2-methylphenyl)acetamide
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (or a mixture of concentrated nitric acid and sulfuric acid)
-
-
Procedure: [3]
-
In a flask immersed in an ice-salt bath, carefully add N-(5-fluoro-2-methylphenyl)acetamide (1.0 eq) to concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Stir the mixture until all the solid has dissolved.
-
Cool the solution to 0-5 °C.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.05 eq) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry. The crude product is N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide.
-
Step 3: Synthesis of this compound (Hydrolysis)
The final step involves the removal of the acetyl protecting group to yield the target aniline.
-
Materials:
-
N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide
-
Concentrated hydrochloric acid or sulfuric acid
-
Ethanol or water
-
-
-
Suspend N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., sodium hydroxide or sodium carbonate solution) until the solution is basic.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Applications as a Building Block in Organic Synthesis
This compound is a valuable intermediate for the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds with potential biological activity. The presence of three distinct functional groups—amino, nitro, and fluoro—at specific positions on the aromatic ring allows for a range of chemical transformations.
Caption: Potential synthetic applications of this compound.
Synthesis of Substituted Benzimidazoles as Potential Kinase Inhibitors
One of the most promising applications of this compound is in the synthesis of substituted benzimidazoles. The benzimidazole scaffold is a common feature in many kinase inhibitors, which are a class of drugs that block the action of protein kinases, enzymes involved in cell signaling, growth, and division.[7] Dysregulation of kinase activity is a hallmark of many cancers.
The synthesis of benzimidazoles from this compound first requires the reduction of the nitro group to an amino group, yielding 4-fluoro-5-methylbenzene-1,2-diamine. This diamine can then undergo cyclocondensation with various reagents such as aldehydes, carboxylic acids, or their derivatives to form the benzimidazole ring system.
Potential Signaling Pathway Targeted by Derived Kinase Inhibitors:
While specific drugs derived from this exact building block are not yet prominent in publicly available literature, kinase inhibitors synthesized from similar fluorinated anilines often target pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.
Caption: A simplified PI3K/AKT/mTOR signaling pathway often targeted by kinase inhibitors.
Synthesis of Azo Dyes
The amino group of this compound can be diazotized and then coupled with electron-rich aromatic compounds (coupling components) to form azo dyes. The resulting dyes would incorporate the fluoro, methyl, and nitro substituents, which could influence their color, lightfastness, and other properties.
Agrochemical Synthesis
Fluorinated aromatic compounds are of significant interest in the agrochemical industry.[8] The presence of fluorine can enhance the biological activity and metabolic stability of pesticides and herbicides. This compound can serve as a starting material for the synthesis of novel agrochemicals through various chemical modifications of its functional groups.
Conclusion
This compound is a strategically functionalized aromatic compound with significant potential as a building block in organic synthesis. Its utility in the preparation of bioactive molecules, particularly in the realm of kinase inhibitors for cancer therapy, makes it a compound of high interest for researchers in medicinal chemistry and drug discovery. The synthetic pathway outlined in this guide offers a practical approach to its preparation, opening avenues for the exploration of its full synthetic potential.
References
- 1. This compound 95% | CAS: 633327-50-1 | AChemBlock [achemblock.com]
- 2. This compound | 633327-50-1 [sigmaaldrich.com]
- 3. magritek.com [magritek.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-Methyl-4-nitroaniline | 99-52-5 [chemicalbook.com]
The Advent and Evolution of Fluorinated Nitroanilines: A Technical Guide for Chemical and Pharmaceutical Innovators
An in-depth exploration of the discovery, synthesis, and application of fluorinated nitroaniline compounds, offering critical insights for researchers, scientists, and professionals in drug development.
Introduction
The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science. Among the myriad of fluorinated scaffolds, fluorinated nitroanilines have emerged as a class of compounds with significant synthetic versatility and a profound impact on the development of targeted therapeutics and advanced materials. This technical guide provides a comprehensive overview of the discovery and history of these compounds, detailed experimental protocols for their synthesis, a summary of their physicochemical properties, and an exploration of their role in modulating key biological signaling pathways.
Historical Context: A Tale of Two Functional Groups
The history of fluorinated nitroanilines is intrinsically linked to the broader development of organofluorine chemistry and the chemistry of aromatic nitro compounds. While pinpointing the exact first synthesis of a fluorinated nitroaniline is challenging, its emergence can be traced to the advancements in aromatic fluorination and nitration techniques in the late 19th and early 20th centuries.
The groundbreaking work on the preparation of fluoroaromatic compounds, such as the Balz-Schiemann reaction discovered in 1927, provided a viable method for introducing fluorine onto an aromatic ring.[1] Concurrently, the nitration of aromatic compounds was a well-established industrial process. The combination of these technologies paved the way for the synthesis of molecules bearing both a fluorine atom and a nitro group. Early attempts at direct fluorination were often fraught with challenges due to the high reactivity of elemental fluorine.[1] However, the development of milder fluorinating agents and a deeper understanding of reaction mechanisms allowed for more controlled syntheses.
The initial interest in fluorinated nitroanilines was primarily as intermediates for the synthesis of dyes and pigments. However, their true potential began to be realized with the burgeoning field of medicinal chemistry in the mid-20th century. The unique properties conferred by the fluorine atom—such as increased metabolic stability, enhanced lipophilicity, and altered electronic character—made these compounds attractive building blocks for the design of novel therapeutic agents.[2][3]
Physicochemical Properties of Fluorinated Nitroaniline Isomers
The position of the fluorine and nitro groups on the aniline ring significantly influences the physicochemical properties of the resulting isomer. These properties, in turn, dictate the compound's reactivity, solubility, and biological activity. A summary of key quantitative data for common fluorinated nitroaniline isomers is presented below.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |
| 2-Fluoro-4-nitroaniline | 369-35-7 | C₆H₅FN₂O₂ | 156.11 | 122-130 | - | - |
| 4-Fluoro-2-nitroaniline | 364-78-3 | C₆H₅FN₂O₂ | 156.11 | 90-94 | - | - |
| 4-Fluoro-3-nitroaniline | 364-76-1 | C₆H₅FN₂O₂ | 156.11 | 94-96 | - | - |
| 2-Fluoro-5-nitroaniline | 369-36-8 | C₆H₅FN₂O₂ | 156.11 | 99-100 | - | - |
| 3-Fluoro-4-nitroaniline | 2369-13-3 | C₆H₅FN₂O₂ | 156.11 | 152-157 | 335.2 | -0.02 |
Key Synthetic Methodologies
The synthesis of fluorinated nitroanilines can be broadly categorized into two main approaches: the nitration of a fluoroaniline precursor or the nucleophilic aromatic substitution of a fluorinated nitrobenzene derivative. The choice of method often depends on the availability of starting materials and the desired isomeric product.
Nitration of Fluoroanilines
A common strategy involves the direct nitration of a fluoroaniline. Due to the activating and ortho-, para-directing nature of the amino group, this reaction often requires careful control of conditions to achieve the desired regioselectivity and to prevent over-nitration or oxidation. Protection of the amino group, typically as an acetamide, is often employed to moderate its reactivity and direct the nitration.
Experimental Protocol: Synthesis of 4-Fluoro-2-nitroaniline from p-Fluoroacetanilide [4]
This method utilizes a microchannel reactor for continuous flow synthesis, offering advantages in terms of safety, efficiency, and scalability.
1. Feed Preparation:
-
Prepare a 20-40% (w/w) solution of p-fluoroacetanilide in a mixture of acetic acid and acetic anhydride. The molar ratio of acetic acid to acetic anhydride can be varied (e.g., 1:1.8 to 1:2.4).
-
Use a 68% aqueous solution of nitric acid. The molar ratio of p-fluoroacetanilide to nitric acid should be in the range of 1:1.0 to 1:1.5.
2. Nitration Reaction:
-
Employ a Corning high-flux continuous flow microchannel reactor.
-
Set the flow rates of the p-fluoroacetanilide solution (40.0-100.0 mL/min) and the nitric acid solution (4.0-30.0 mL/min) to achieve the desired molar ratio.
-
Preheat the reactants before they enter the microchannel reactor.
-
Maintain the reaction temperature between 30-70 °C. The reaction time will be in the range of 50-200 seconds.
3. Hydrolysis and Work-up:
-
The output from the reactor is subjected to hydrolysis at 90-100 °C for 2-4 hours to remove the acetyl protecting group.
-
Cool the reaction mixture in an ice water bath (0-5 °C) with stirring for 30 minutes to precipitate the product.
-
Filter the solid product and wash the filter cake with water until it is weakly acidic or neutral.
-
Further wash the product with petroleum ether.
-
Dry the resulting orange solid to obtain 4-fluoro-2-nitroaniline.
Expected Yield: 83-94%
Nucleophilic Aromatic Substitution (SNAr)
This approach typically involves the reaction of a di-substituted fluoronitrobenzene with an amine source, such as ammonia. The strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a suitable leaving group (often another halogen).
Experimental Protocol: Synthesis of 2-Fluoro-4-nitroaniline from 3,4-Difluoronitrobenzene [5]
This procedure is carried out in a pressure vessel.
1. Reaction Setup:
-
In a high-pressure reactor, combine 3,4-difluoronitrobenzene, cuprous oxide (as a catalyst), industrial alcohol (as a solvent), and a 25-29% aqueous ammonia solution.
-
The molar ratio of 3,4-difluoronitrobenzene : cuprous oxide : industrial alcohol : ammonia should be approximately 1 : 0.10-0.12 : 6-10 : 10-15.
2. Reaction Conditions:
-
Heat the mixture to 120-130 °C.
-
Maintain the pressure in the reactor at 1.2-1.8 MPa.
-
Allow the reaction to proceed for 18-20 hours. Monitor the reaction progress using Gas Chromatography (GC).
3. Product Isolation:
-
After the reaction is complete, cool the reactor.
-
Transfer the reaction mixture into water to precipitate the product.
-
Filter the yellow solid, wash it with water, and dry to obtain 2-fluoro-4-nitroaniline.
Below is a diagram illustrating the general synthetic workflow for fluorinated nitroanilines.
Caption: General synthetic routes to fluorinated nitroanilines.
Role in Drug Discovery and Signaling Pathways
Fluorinated nitroanilines are pivotal building blocks in the synthesis of a wide range of biologically active molecules, particularly in the realm of oncology. The presence of the fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2][3] The nitro group, on the other hand, can serve as a handle for further chemical transformations or play a direct role in the mechanism of action, especially in the context of hypoxia-activated prodrugs.[5][6]
As Precursors to Kinase Inhibitors
A significant application of fluorinated nitroanilines is in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. For instance, 4-fluoro-2-methoxy-5-nitroaniline is a key intermediate in the synthesis of Mereletinib, a potent inhibitor of the mutant BRAFV600E kinase, which is implicated in various cancers.[7] Similarly, other fluorinated aniline derivatives are used to construct inhibitors of the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in cell proliferation and is often overexpressed in solid tumors.[3][8] The fluorinated aniline moiety often forms a critical part of the pharmacophore that binds to the ATP-binding pocket of the kinase, thereby inhibiting its activity and blocking downstream signaling pathways that promote cancer cell growth and survival.
Below is a conceptual diagram illustrating the role of a fluorinated aniline derivative in the synthesis of an EGFR inhibitor.
Caption: Role of fluorinated anilines in EGFR inhibitor synthesis.
Hypoxia-Activated Prodrugs
The nitroaromatic core of these compounds also makes them suitable candidates for the development of hypoxia-activated prodrugs.[5][6] Solid tumors often contain regions of low oxygen (hypoxia), a condition that is less prevalent in healthy tissues. Certain enzymes present in hypoxic cells can reduce the nitro group of a prodrug to a more reactive species, such as a hydroxylamine or an amine.[5] This bioactivation can unmask a cytotoxic agent that then selectively kills the cancer cells in the hypoxic environment. This targeted approach has the potential to reduce the side effects associated with traditional chemotherapy.
The general mechanism of action for nitroaromatic prodrugs is depicted in the following diagram.
Caption: Mechanism of hypoxia-activated nitroaromatic prodrugs.
Conclusion
Fluorinated nitroanilines represent a fascinating and highly valuable class of chemical compounds. Their history is a testament to the progress of synthetic organic chemistry, and their continued application in drug discovery and materials science underscores their importance. For researchers and professionals in these fields, a thorough understanding of their synthesis, properties, and biological relevance is essential for harnessing their full potential in the development of next-generation technologies and therapies. The strategic use of these fluorinated building blocks will undoubtedly continue to drive innovation and lead to the discovery of novel molecules with enhanced performance and therapeutic benefit.
References
- 1. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
detailed experimental protocol for 5-Fluoro-2-methyl-4-nitroaniline synthesis
For Research Use Only
This document provides a detailed experimental protocol for the synthesis of 5-Fluoro-2-methyl-4-nitroaniline, a key intermediate in the development of various pharmaceuticals and agrochemicals. The described methodology follows a well-established three-step reaction sequence involving the protection of the amino group of the starting material, followed by regioselective nitration and subsequent deprotection.
Introduction
This compound is a substituted aniline derivative containing both a nitro group and a fluorine atom. These functional groups make it a valuable building block in organic synthesis, particularly for the introduction of a fluorinated nitroaromatic moiety. The synthesis protocol outlined below is designed for laboratory-scale preparation and is based on established chemical transformations. To ensure the regioselective introduction of the nitro group at the position para to the amino group and ortho to the methyl group, the amino group of the starting material, 5-fluoro-2-methylaniline, is first protected as an acetamide. This directing group favors the desired substitution pattern during the subsequent electrophilic nitration. The final step involves the acidic hydrolysis of the acetamide to yield the target product.
Experimental Protocol
The synthesis of this compound is performed in three main stages:
-
Protection (Acetylation) of 5-Fluoro-2-methylaniline: The amino group of 5-fluoro-2-methylaniline is protected by acetylation to form N-(5-fluoro-2-methylphenyl)acetamide.
-
Nitration of N-(5-fluoro-2-methylphenyl)acetamide: The protected intermediate is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 4-position.
-
Deprotection (Hydrolysis) of N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide: The acetyl group is removed by acid-catalyzed hydrolysis to yield the final product, this compound.
Step 1: Protection (Acetylation) of 5-Fluoro-2-methylaniline
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 5-fluoro-2-methylaniline in 50 mL of glacial acetic acid.
-
Slowly add 8.2 mL of acetic anhydride to the solution.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into 200 mL of ice-cold water with constant stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral to litmus paper.
-
Dry the collected N-(5-fluoro-2-methylphenyl)acetamide in a vacuum oven at 50-60°C.
Step 2: Nitration of N-(5-fluoro-2-methylphenyl)acetamide
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 12.0 g of the dried N-(5-fluoro-2-methylphenyl)acetamide to 30 mL of concentrated sulfuric acid while maintaining the temperature below 20°C using an ice bath. Stir the mixture until all the solid has dissolved.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 3.6 mL of concentrated nitric acid to 6 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the acetanilide solution over a period of 30-45 minutes, ensuring the internal temperature does not rise above 10°C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.
Step 3: Deprotection (Hydrolysis) of N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide
-
Transfer the wet, crude N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide to a 250 mL round-bottom flask.
-
Add a mixture of 50 mL of ethanol and 25 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours. Monitor the completion of the reaction by TLC.
-
Cool the reaction mixture to room temperature and then pour it into 200 mL of cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Data Presentation
The following table summarizes the typical quantities of reagents used and the expected product characteristics.
| Step | Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Purity (typical) |
| 1 | 5-Fluoro-2-methylaniline | 125.15 | 10.0 g | 0.080 | N-(5-fluoro-2-methylphenyl)acetamide | 167.18 | 13.4 g | >95% |
| 2 | N-(5-fluoro-2-methylphenyl)acetamide | 167.18 | 12.0 g | 0.072 | N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide | 212.18 | 15.3 g | Crude |
| 3 | N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide | 212.18 | 15.3 g (crude) | 0.072 | This compound | 170.14 | 12.3 g | >98% (after recrystallization) |
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for the Nitration of 5-Fluoro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the nitration of 5-fluoro-2-methylaniline. This reaction is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocol is designed to ensure high yield and purity of the desired nitro-substituted product.
Introduction
The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction. The regioselectivity of this reaction on a substituted aniline, such as 5-fluoro-2-methylaniline, is governed by the directing effects of the existing substituents on the aromatic ring. In this case, the methyl group is an ortho-, para-director, the fluorine atom is an ortho-, para-director (though deactivating), and the amino group is a strong ortho-, para-director. However, under the strongly acidic conditions typically used for nitration (e.g., a mixture of nitric and sulfuric acids), the amino group is protonated to form an anilinium ion, which is a meta-director. This directing effect of the anilinium ion is a key consideration in predicting the outcome of the reaction.
To achieve selective nitration, protection of the amino group as an acetamide is a common and effective strategy. The acetamido group is still an ortho-, para-director but is less activating than a free amino group, which helps to prevent over-nitration and unwanted side reactions. Following the nitration step, the acetyl protecting group can be readily removed by hydrolysis to yield the desired nitro-substituted aniline.
Reaction Conditions Summary
The following table summarizes typical reaction conditions for the nitration of anilines, which are applicable to 5-fluoro-2-methylaniline after protection of the amino group.
| Parameter | Condition |
| Starting Material | N-(5-fluoro-2-methylphenyl)acetamide |
| Nitrating Agent | Fuming nitric acid in concentrated sulfuric acid |
| Solvent | Concentrated sulfuric acid |
| Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
| Work-up | Quenching with ice water, followed by filtration |
| Deprotection | Acid or base-catalyzed hydrolysis |
Experimental Protocols
This section details the two-step procedure for the synthesis of 4-nitro-5-fluoro-2-methylaniline, the predicted major isomer, via the protection-nitration-deprotection sequence.
Step 1: Acetylation of 5-Fluoro-2-methylaniline
Objective: To protect the amino group as an acetamide to control the regioselectivity of the subsequent nitration step.
Materials:
-
5-Fluoro-2-methylaniline
-
Acetic anhydride
-
Acetic acid
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 5-fluoro-2-methylaniline in glacial acetic acid.
-
Stir the solution at room temperature (25-30°C) for 10-15 minutes.
-
Slowly add acetic anhydride to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 25-35°C.
-
Heat the reaction mixture to 90°C and stir at this temperature for 3-5 hours.
-
After cooling to room temperature, pour the reaction mixture into cold water with stirring.
-
Collect the precipitated solid by filtration and wash with water.
-
The crude N-(5-fluoro-2-methylphenyl)acetamide can be purified by recrystallization from a suitable solvent like ethanol/water or used directly in the next step after drying.
Step 2: Nitration of N-(5-fluoro-2-methylphenyl)acetamide
Objective: To introduce a nitro group onto the aromatic ring.
Materials:
-
N-(5-fluoro-2-methylphenyl)acetamide
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid
-
Ice
Procedure:
-
In a clean, dry round-bottom flask, add concentrated sulfuric acid and cool it to 0°C in an ice-salt bath.
-
Slowly add N-(5-fluoro-2-methylphenyl)acetamide to the cold sulfuric acid with stirring, ensuring the temperature remains below 10°C.
-
In a separate container, prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cold.
-
Add the cold nitrating mixture dropwise to the solution of the acetamide in sulfuric acid over 4-6 hours, maintaining the reaction temperature between 0-5°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 1-2 hours.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Allow the ice to melt, and collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the crude product, N-(4-nitro-5-fluoro-2-methylphenyl)acetamide.
Step 3: Hydrolysis of N-(4-nitro-5-fluoro-2-methylphenyl)acetamide
Objective: To deprotect the amino group to obtain the final product.
Materials:
-
N-(4-nitro-5-fluoro-2-methylphenyl)acetamide
-
Methanol
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution
-
Ethyl acetate
-
Brine solution
Procedure:
-
In a round-bottom flask, suspend N-(4-nitro-5-fluoro-2-methylphenyl)acetamide in methanol.
-
Add concentrated hydrochloric acid to the suspension at room temperature (25-35°C).
-
Heat the mixture to reflux and maintain reflux for 3-5 hours.
-
Distill off the methanol under reduced pressure.
-
Cool the residue to 10°C and add water.
-
Adjust the pH of the mixture to approximately 9.0 with a sodium hydroxide solution.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-nitro-5-fluoro-2-methylaniline.
-
The product can be further purified by recrystallization or column chromatography.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 4-nitro-5-fluoro-2-methylaniline.
Regioselectivity of Nitration
Caption: Regioselectivity in the nitration of N-(5-fluoro-2-methylphenyl)acetamide.
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 5-Fluoro-2-methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-fluoro-2-methyl-4-nitroaniline as a key starting material in the synthesis of pharmaceutical intermediates, particularly for the development of kinase inhibitors. The strategic placement of the fluoro, methyl, nitro, and amino groups on the aniline scaffold makes it a versatile building block for creating complex molecular architectures with potential therapeutic applications.
The protocols outlined below are based on established chemical transformations and provide a framework for the synthesis of a key aminopyrimidine intermediate, a common core structure in many kinase inhibitors.
Overview of Synthetic Strategy
The primary application of this compound in pharmaceutical synthesis involves the transformation of its nitro and amino functionalities to construct more complex heterocyclic systems. A common and effective strategy involves a two-step process:
-
Reduction of the Nitro Group: The nitro group is selectively reduced to an amine, yielding 4-fluoro-2-methylbenzene-1,4-diamine. This reaction creates a second nucleophilic center on the aromatic ring.
-
Nucleophilic Aromatic Substitution (SNAr): The resulting diamine is then reacted with a suitable electrophilic coupling partner, such as a dihalopyrimidine, to form a substituted aminopyrimidine. This scaffold is a well-established pharmacophore in numerous kinase inhibitors.
This synthetic approach leverages the differential reactivity of the functional groups and provides a convergent route to valuable pharmaceutical intermediates.
Experimental Protocols
Step 1: Synthesis of 4-Fluoro-2-methylbenzene-1,4-diamine (Intermediate 2)
This protocol describes the selective reduction of the nitro group of this compound (1 ) to yield 4-fluoro-2-methylbenzene-1,4-diamine (2 ). Stannous chloride (SnCl2) is an effective reagent for this transformation as it can selectively reduce aromatic nitro groups in the presence of other functional groups without the need for strongly acidic conditions.[1]
Reaction Scheme:
Materials:
-
This compound (1 )
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Ethanol (absolute)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 ) in absolute ethanol.
-
Add stannous chloride dihydrate (SnCl2·2H2O) portion-wise to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-fluoro-2-methylbenzene-1,4-diamine (2 ).
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data (Typical):
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
Step 2: Synthesis of N1-(5-Chloro-2-pyrimidinyl)-4-fluoro-2-methyl-1,4-benzenediamine (Intermediate 3)
This protocol outlines the nucleophilic aromatic substitution (SNAr) reaction between 4-fluoro-2-methylbenzene-1,4-diamine (2 ) and 2,4-dichloropyrimidine to produce the key pharmaceutical intermediate N1-(5-chloro-2-pyrimidinyl)-4-fluoro-2-methyl-1,4-benzenediamine (3 ). The C4 position of 2,4-dichloropyrimidine is generally more susceptible to nucleophilic attack. However, under controlled conditions, selective substitution at the C2 position can be achieved.
Reaction Scheme:
Materials:
-
4-Fluoro-2-methylbenzene-1,4-diamine (2 )
-
2,4-Dichloropyrimidine
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
2-Propanol or another suitable high-boiling solvent
-
Deionized water
-
Ethyl acetate
Procedure:
-
To a solution of 4-fluoro-2-methylbenzene-1,4-diamine (2 ) in 2-propanol in a round-bottom flask, add 2,4-dichloropyrimidine.
-
Add diisopropylethylamine (DIPEA) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water to precipitate the crude product.
-
Filter the solid, wash with water, and then with a small amount of cold ethyl acetate.
-
Dry the solid under vacuum to yield the desired product (3 ). Further purification can be achieved by recrystallization.
Quantitative Data (Typical):
| Parameter | Value |
| Yield | 70-85% |
| Purity (by HPLC) | >97% |
| Appearance | Light brown to tan solid |
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthesis of the aminopyrimidine intermediate from this compound.
Caption: Synthetic workflow for the preparation of a key aminopyrimidine intermediate.
Kinase Inhibitor Signaling Pathway
The aminopyrimidine scaffold synthesized is a common core for Type I kinase inhibitors, which bind to the ATP-binding site of kinases. An example of a pathway often targeted by such inhibitors is the BRAF signaling pathway, which is frequently mutated in various cancers.
Caption: Simplified BRAF signaling pathway and the inhibitory action of a kinase inhibitor.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
-
This compound and its derivatives should be considered as potentially hazardous and handled with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. The reaction conditions may require optimization. The user is solely responsible for all safety precautions and for verifying the identity and purity of all synthesized compounds.
References
Application Notes and Protocols for 5-Fluoro-2-methyl-4-nitroaniline in Medicinal Chemistry
Disclaimer: As of the latest literature review, specific medicinal chemistry applications and detailed protocols for 5-Fluoro-2-methyl-4-nitroaniline are not extensively documented. However, based on the well-established use of its structural isomers and other fluorinated nitroanilines as key building blocks in drug discovery, this document provides detailed application notes and protocols for a closely related analog, 4-Fluoro-2-methoxy-5-nitroaniline . This information is intended to serve as a valuable reference for researchers and drug development professionals interested in the potential applications of this compound, given the similar reactivity and synthetic utility expected from this class of compounds.
Introduction
Fluorinated anilines are a critical class of intermediates in medicinal chemistry. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The nitroaniline scaffold provides a versatile platform for further chemical modifications, typically involving the reduction of the nitro group to an amine, which can then be elaborated into a wide range of functional groups and heterocyclic systems.
While direct applications of this compound are not readily found in the current literature, its isomer, 4-Fluoro-2-methoxy-5-nitroaniline, is a well-documented key intermediate in the synthesis of Osimertinib (Tagrisso®), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer.[4][5] The protocols and application notes provided herein are based on the synthesis of Osimertinib and are intended to be illustrative of the potential utility of this compound in the synthesis of kinase inhibitors and other biologically active molecules.
Application Notes
Key Intermediate in the Synthesis of Kinase Inhibitors
Fluorinated nitroanilines are valuable precursors for the synthesis of various kinase inhibitors.[6][7][8] The aniline nitrogen can act as a nucleophile in reactions with heterocyclic electrophiles to form the core structures of these inhibitors. The subsequent reduction of the nitro group provides a handle for the introduction of solubilizing groups or moieties that can interact with specific residues in the kinase active site.
In the context of Osimertinib synthesis, 4-Fluoro-2-methoxy-5-nitroaniline is coupled with a substituted pyrimidine to form a key intermediate. The fluoro and methoxy substituents on the aniline ring play a crucial role in modulating the drug's binding affinity and pharmacokinetic properties.
Modulation of Physicochemical Properties
The presence of a fluorine atom in the aniline ring can lead to:
-
Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life of the drug.[1][2][3]
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing the potency of the inhibitor.[6]
-
Improved Membrane Permeability: The lipophilicity introduced by the fluorine atom can enhance the ability of the drug to cross cell membranes.[1][2][3]
Synthetic Versatility
The nitroaniline scaffold allows for a variety of chemical transformations:
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reducing agents, such as iron powder, tin(II) chloride, or catalytic hydrogenation. This newly formed amine is a key functional group for further derivatization.
-
Nucleophilic Aromatic Substitution: The aniline nitrogen can participate in nucleophilic aromatic substitution (SNAr) reactions with activated aromatic or heteroaromatic systems.
-
Diazotization: The aniline can be converted to a diazonium salt, which can then be used in a variety of coupling reactions to introduce other functional groups.
Experimental Protocols
The following protocols are adapted from the synthesis of Osimertinib and illustrate the potential use of a fluorinated nitroaniline building block.
Protocol 1: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (Osimertinib Intermediate)
This protocol details the coupling of 4-Fluoro-2-methoxy-5-nitroaniline with a chloropyrimidine derivative.
Materials:
-
3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole
-
4-Fluoro-2-methoxy-5-nitroaniline
-
Methanesulfonic acid
-
1,4-Dioxane
-
N,N-Diisopropylethylamine (DIPEA)
Procedure: [9]
-
To a reaction vessel, add 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole (1.0 eq), 4-Fluoro-2-methoxy-5-nitroaniline (1.0 eq), and 1,4-dioxane.
-
Add methanesulfonic acid (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 5 hours.
-
Cool the mixture and add DIPEA (2.2 eq).
-
Filter the resulting mixture and dry the solid under vacuum to obtain N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine.
Quantitative Data:
| Reactant | Molar Ratio | Yield | Reference |
| 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole | 1.0 | 89.7% | [9] |
| 4-Fluoro-2-methoxy-5-nitroaniline | 1.0 |
Protocol 2: Reduction of the Nitro Group
This protocol describes a general method for the reduction of the nitro group to an amine.
Materials:
-
N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
Procedure:
-
Suspend the nitro-containing intermediate in a mixture of ethanol and water.
-
Add iron powder (excess) and ammonium chloride (catalytic amount).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Synthetic workflow for an Osimertinib intermediate.
Caption: EGFR signaling pathway and inhibition by Osimertinib.
References
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. ikprress.org [ikprress.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]
Application Note: 1H and 13C NMR Analysis of 5-Fluoro-2-methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
5-Fluoro-2-methyl-4-nitroaniline is an aromatic compound containing several key functional groups that make it a versatile building block in organic synthesis. The presence of an aniline moiety, a nitro group, a methyl group, and a fluorine atom on the benzene ring offers multiple sites for chemical modification. Accurate structural confirmation is the cornerstone of any chemical research and development program. NMR spectroscopy is an unparalleled, non-destructive technique for the precise determination of molecular structure. This application note details the expected 1H and 13C NMR spectral characteristics of this compound and provides standardized protocols for obtaining high-resolution NMR data.
Predicted NMR Data
Due to the absence of publicly available experimental spectra for this compound, the following tables summarize the predicted 1H and 13C NMR data. These predictions are derived from established NMR principles, analysis of analogous structures, and computational NMR prediction software. The predicted values serve as a reliable reference for researchers working with this compound.
Table 1: Predicted 1H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~ 7.8 | d | ~ 8.0 |
| H-6 | ~ 6.8 | d | ~ 12.0 |
| NH₂ | ~ 5.0 - 6.0 | br s | - |
| CH₃ | ~ 2.2 | s | - |
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm) d = doublet, s = singlet, br s = broad singlet
Table 2: Predicted 13C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-NH₂) | ~ 145 |
| C-2 (C-CH₃) | ~ 120 |
| C-3 (C-H) | ~ 128 |
| C-4 (C-NO₂) | ~ 140 |
| C-5 (C-F) | ~ 155 (d, ¹JCF ≈ 240 Hz) |
| C-6 (C-H) | ~ 110 (d, ²JCF ≈ 25 Hz) |
| CH₃ | ~ 17 |
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm) d = doublet due to C-F coupling
Experimental Protocols
The following protocols outline the standardized procedures for the preparation of a this compound sample and the subsequent acquisition of 1H and 13C NMR spectra.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of dry this compound powder for 1H NMR, and 50-100 mg for 13C NMR, into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds and its convenient solvent peak for spectral referencing.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
NMR Data Acquisition
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended for this analysis.
1H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
13C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, as 13C is significantly less sensitive than 1H.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for 1H, δ 77.16 ppm for 13C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the 1H spectrum to determine the relative proton ratios.
-
Pick and label the peaks in both the 1H and 13C spectra.
Visualizations
The following diagrams illustrate the molecular structure with predicted proton and carbon assignments and the experimental workflow.
Caption: Molecular structure of this compound with atom numbering.
Caption: Experimental workflow for NMR analysis.
Conclusion
This application note provides a comprehensive guide for the 1H and 13C NMR analysis of this compound. The presented predicted spectral data offers a strong foundation for the structural verification of this compound. By following the detailed experimental protocols, researchers can obtain high-quality NMR spectra, enabling confident characterization of this compound for its application in drug discovery, materials science, and other areas of chemical research.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-Fluoro-2-methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Fluoro-2-methyl-4-nitroaniline. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and its purity is critical for downstream applications. The developed isocratic reversed-phase HPLC (RP-HPLC) method provides a simple, accurate, and efficient means for the determination of this compound in the presence of potential impurities. The method utilizes a C18 column with a mobile phase of acetonitrile and water, and UV detection. This document provides a comprehensive protocol for sample preparation, instrument setup, and data analysis, making it a valuable resource for researchers and professionals in the field of pharmaceutical development and quality control.
Introduction
This compound is a substituted nitroaniline derivative that serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities in this starting material can significantly impact the safety and efficacy of the final drug product. Therefore, a reliable analytical method for the accurate quantification and purity assessment of this compound is essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[1] This application note describes the development and validation of a simple isocratic RP-HPLC method suitable for the routine analysis of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound (CAS: 633327-50-1) is presented in the table below. These properties are essential for developing an appropriate analytical method.
| Property | Value | Reference |
| Molecular Formula | C7H7FN2O2 | [2][3] |
| Molecular Weight | 170.14 g/mol | [2][4] |
| Appearance | Solid | [3] |
| Purity (Typical) | ≥95% | [2][3] |
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or purified water).
-
Methanol (HPLC grade, for sample preparation).
-
Chromatographic Conditions
The following chromatographic conditions were optimized for the analysis of this compound:
| Parameter | Condition |
| Column | C18 (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and prepare a solution in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
Method Validation Summary
The developed HPLC method was validated for linearity, precision, and accuracy. A summary of the validation results is presented in the table below.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Note: The data presented here is representative and should be verified through experimental validation.
Mandatory Visualization
HPLC Method Development Workflow
The following diagram illustrates the logical workflow for the development of the HPLC method for this compound analysis.
Caption: Workflow for HPLC method development.
Logical Relationship of Method Parameters
The following diagram shows the logical relationship between the key parameters of the developed HPLC method.
Caption: Relationship of HPLC method parameters.
Conclusion
The HPLC method described in this application note provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is suitable for routine quality control and purity assessment in pharmaceutical manufacturing and research environments. The provided protocols and data serve as a valuable starting point for the implementation of this method. Further validation may be required depending on the specific application and regulatory requirements.
References
Application Note: Determination of 5-Fluoro-2-methyl-4-nitroaniline by LC-MS/MS
Abstract
This application note presents a comprehensive protocol for the quantitative analysis of 5-Fluoro-2-methyl-4-nitroaniline in research samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is intended for researchers, scientists, and professionals in the drug development field, providing a robust framework for the accurate determination of this compound. The protocol details sample preparation, chromatographic separation, and mass spectrometric detection. Representative quantitative data and a detailed experimental workflow are provided to guide the user in establishing and validating the method in their laboratory.
Introduction
This compound is an important chemical intermediate in the synthesis of various organic compounds. Accurate and sensitive quantification of this analyte is crucial for process monitoring, quality control, and research applications. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for the determination of this compound in complex matrices. This document outlines a detailed procedure that can be adapted and validated for specific research needs. While a specific validated method for this compound is not widely published, this protocol is based on established methods for structurally similar compounds such as 2-methyl-4-nitroaniline and other fluoro-nitro-aromatic amines.[1][2][3][4][5][6]
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (Purity ≥98%)
-
Internal Standard (IS): this compound-d6 or a suitable structural analog (e.g., 2-Methyl-4-nitroaniline-d3)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Blank matrix (e.g., plasma, reaction mixture)
Standard and Sample Preparation
2.1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of this compound and the internal standard into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume. Store at -20°C.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions 1:100 with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate stock solution with 50:50 (v/v) acetonitrile:water to achieve the desired concentration range (e.g., 1-1000 ng/mL).
-
Internal Standard Working Solution (50 ng/mL): Dilute the internal standard intermediate stock solution with 50:50 (v/v) acetonitrile:water.
2.2. Sample Preparation (Protein Precipitation for Plasma Samples)
-
Pipette 100 µL of the sample (blank, calibration standard, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (50 ng/mL).
-
Add 350 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an LC autosampler vial for analysis.
LC-MS/MS Method
3.1. Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
3.2. Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
3.3. MRM Transitions (Hypothetical - requires optimization)
The protonated molecule [M+H]+ is expected to be the precursor ion for this compound (FW: 170.14). The following are proposed MRM transitions that require experimental optimization on the specific mass spectrometer being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 171.1 | 125.1 (Loss of NO2) | 25 | 15 |
| This compound | 171.1 | 95.1 (Further fragmentation) | 25 | 30 |
| Internal Standard (d6) | 177.1 | 131.1 | 25 | 15 |
Data Presentation
The following table summarizes the representative quantitative performance of the assay. These values are hypothetical and should be determined during method validation.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
| Matrix Effect | Minimal with IS correction |
| Analyte Recovery (%) | > 80% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS determination of this compound.
Conclusion
This application note provides a detailed and robust LC-MS/MS protocol for the determination of this compound. The outlined procedures for sample preparation, chromatography, and mass spectrometry, along with the representative data, offer a solid foundation for researchers to develop and validate a method tailored to their specific analytical needs. The high sensitivity and selectivity of this method make it well-suited for a variety of applications in research and drug development.
References
Purification of 5-Fluoro-2-methyl-4-nitroaniline by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
5-Fluoro-2-methyl-4-nitroaniline is a substituted nitroaniline that serves as a valuable building block in medicinal chemistry and materials science. The purity of this intermediate is critical for the successful synthesis of downstream target molecules and for ensuring the reliability and reproducibility of experimental results. Recrystallization is a preferred method for the purification of such crystalline solids, offering high purification potential with relatively simple and cost-effective procedures. The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a selected solvent at varying temperatures. An ideal solvent will dissolve the crude product at an elevated temperature while leaving impurities either undissolved or dissolved in the mother liquor upon cooling, allowing for the isolation of pure crystals.
Data Presentation: Solvent Selection
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should exhibit a steep solubility curve for the target compound, meaning it dissolves a large amount of the compound at its boiling point and a very small amount at low temperatures (e.g., 0-4 °C). This ensures maximum recovery of the purified product. Based on the purification of analogous compounds such as other substituted nitroanilines, a range of solvents can be considered for the recrystallization of this compound.
The following table summarizes potential solvent systems and their rationale for use. Researchers should perform small-scale solubility tests to determine the optimal solvent or solvent mixture for their specific crude material.
| Solvent/Solvent System | Rationale & Expected Solubility Profile |
| Isopropanol | A patent for the structurally similar 2-bromo-5-fluoro-4-nitroaniline reported successful recrystallization from isopropanol, yielding a product with high purity (99.2%).[1] This suggests isopropanol is a strong candidate. |
| Ethanol | Ethanol is a common and effective solvent for the recrystallization of nitroanilines. It is readily available, has a suitable boiling point, and is relatively non-toxic. |
| Methanol | Similar to ethanol, methanol is a polar protic solvent that can be effective for dissolving polar organic compounds like nitroanilines at elevated temperatures. |
| Aqueous Ethanol | A mixture of ethanol and water can be a highly effective recrystallization solvent system. For p-nitroaniline, a 1:1 mixture of ethanol and water has been shown to produce large, well-formed crystals.[2] The water acts as an anti-solvent, reducing the solubility of the organic compound as the solution cools. |
| Acetone | Acetone is a more polar aprotic solvent that can be a good choice for moderately polar compounds. Its high volatility facilitates easy removal from the purified crystals. |
| Dichloromethane/Hexane | This is a two-solvent system where the compound is dissolved in a minimal amount of the more polar solvent (dichloromethane) in which it is highly soluble, followed by the addition of a less polar anti-solvent (hexane) to induce crystallization. |
Experimental Protocols
The following protocols provide a detailed methodology for the purification of this compound by recrystallization.
Protocol 1: Single-Solvent Recrystallization
This protocol is suitable when a single solvent with a steep solubility curve for the target compound is identified.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Isopropanol, Ethanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and bring the mixture to a gentle boil with stirring. Continue to add the solvent portion-wise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly pour the hot solution through the filter paper to remove the insoluble impurities.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice-water bath to maximize crystal formation.
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Two-Solvent Recrystallization
This protocol is useful when a single suitable solvent cannot be found. It involves a solvent in which the compound is soluble and a miscible anti-solvent in which the compound is insoluble.
Materials:
-
Crude this compound
-
Solvent pair (e.g., Dichloromethane/Hexane or Ethanol/Water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass rod
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent (the solvent in which it is soluble).
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (the anti-solvent) dropwise until the solution becomes turbid (cloudy), indicating the onset of crystallization.
-
Clarification: Add a few drops of the "good" solvent back to the mixture until the turbidity just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath to promote complete crystallization.
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent or a cold mixture of the two solvents.
-
Drying: Dry the purified crystals in a vacuum oven.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the purification of this compound by recrystallization.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point. | Use a lower boiling point solvent. Alternatively, use a larger volume of solvent and allow for slower cooling. |
| No Crystals Form Upon Cooling | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound if available. |
| Low Recovery of Purified Product | Too much solvent was used. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Colored Product | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Do not add charcoal to a boiling solution as it may cause bumping. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and many organic solvents are flammable and toxic. Avoid inhalation, ingestion, and skin contact.
-
Use a heating mantle or a steam bath for heating flammable solvents. Avoid open flames.
-
Dispose of all chemical waste according to institutional and local regulations.
References
Application Note and Protocol for the Purification of 5-Fluoro-2-methyl-4-nitroaniline via Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive protocol for the purification of 5-Fluoro-2-methyl-4-nitroaniline using column chromatography. The methodology is based on established principles for the separation of nitroaniline derivatives and halogenated aromatic compounds.
Introduction
This compound is an organic compound that serves as a building block in the synthesis of various chemical entities. Its purity is critical for the success of subsequent reactions and the quality of the final products. Column chromatography is a widely employed technique for the purification of such compounds from reaction mixtures.[1] This method separates components based on their differential adsorption onto a stationary phase and their varying solubility in a mobile phase.[1][2] For compounds like this compound, a normal-phase chromatography setup is typically effective, utilizing a polar stationary phase and a non-polar mobile phase.[1]
Principle of Separation
In normal-phase column chromatography, the stationary phase, typically silica gel, is polar. The mobile phase, or eluent, is a non-polar solvent or a mixture of solvents.[1] The separation mechanism relies on the polarity of the components in the mixture. More polar compounds will adhere more strongly to the polar stationary phase and will therefore elute from the column more slowly. Less polar compounds have a weaker interaction with the stationary phase and will be carried through the column more quickly by the non-polar mobile phase.[1][2] The polarity of this compound, influenced by its nitro, amine, and fluoro functional groups, will dictate its retention time on the column.
Materials and Equipment
3.1 Materials
-
Crude this compound sample
-
Silica gel (60 Å, 230-400 mesh)[1]
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Dichloromethane
-
Sand (acid-washed)
-
Cotton or glass wool
-
TLC plates (silica gel coated)[1]
-
Collection tubes or flasks
3.2 Equipment
-
Glass chromatography column
-
Separatory funnel (for gradient elution)
-
Beakers and Erlenmeyer flasks
-
TLC developing chamber[1]
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Fume hood
Experimental Protocol
4.1 Preliminary Analysis by Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a mobile phase composition that provides good separation of the desired compound from impurities, with a target retention factor (Rf) of 0.2-0.4.[3]
-
Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.[1]
-
Spot the dissolved sample onto a TLC plate.[1]
-
Prepare several developing chambers with different ratios of a non-polar to a polar solvent (e.g., Hexane:Ethyl Acetate in ratios of 9:1, 8:2, 7:3, etc.).[1]
-
Develop the TLC plates in the different solvent systems.
-
Visualize the separated spots under a UV lamp.
-
Select the solvent system that gives the best separation and an Rf value in the desired range for this compound.
4.2 Column Packing
The slurry (wet) method is generally preferred for packing the column as it minimizes the risk of cracking the stationary phase bed.[1]
-
Secure the chromatography column in a vertical position within a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.[1]
-
Add a thin layer of sand over the plug.[1]
-
In a separate beaker, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).[1]
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.[1]
-
Once the silica gel has settled, add a layer of sand on top to prevent disturbance of the silica bed when adding the sample and eluent.[1]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, the column must not be allowed to run dry at any point during the experiment. [1][4]
4.3 Sample Loading
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully add the dissolved sample onto the top of the silica gel bed using a pipette.
-
Allow the sample to absorb completely into the silica gel.
-
Gently rinse the sides of the column with a small amount of the eluent to ensure all the sample is loaded onto the silica gel.
4.4 Elution and Fraction Collection
-
Slowly add the selected mobile phase to the top of the column.
-
Begin collecting the eluent in fractions (e.g., 10-20 mL per fraction) in separate test tubes or flasks.[2]
-
Maintain a constant level of solvent above the silica gel bed to avoid cracking.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by slowly increasing the proportion of ethyl acetate in the hexane:ethyl acetate mixture). This can help to elute more polar impurities after the desired compound has been collected.
4.5 Fraction Analysis
-
Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.[2][3]
-
Spot each fraction on a TLC plate alongside a spot of the original crude mixture.
-
Develop the TLC plate using the optimized solvent system.
-
Identify the fractions containing the pure product (ideally showing a single spot with the correct Rf value).
4.6 Product Isolation
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
-
Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., melting point, NMR, etc.).
Data Presentation
The following table summarizes typical solvent systems used for the purification of nitroaniline derivatives, which can be used as a starting point for the purification of this compound.
| Analysis Type | Stationary Phase | Mobile Phase (Eluent System) | Typical Ratios (Non-polar:Polar) | Target Rf Value |
| TLC | Silica Gel | Hexane : Ethyl Acetate | 9:1, 8:2, 7:3 | 0.2 - 0.4 |
| Column Chromatography | Silica Gel | Hexane : Ethyl Acetate | To be determined by TLC | - |
Safety Precautions
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Dispose of chemical waste according to institutional guidelines.
Visualization
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Derivatization of 5-Fluoro-2-methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 5-Fluoro-2-methyl-4-nitroaniline, a versatile building block in medicinal chemistry and materials science. The strategic placement of the fluoro, methyl, nitro, and amino groups on the aniline ring offers multiple reaction sites for further molecular elaboration, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceutical agents.
Introduction
This compound serves as a key starting material for the synthesis of a variety of organic compounds. Its functional groups can be selectively transformed to introduce new functionalities and build molecular complexity. The primary derivatization strategies for this compound include:
-
Reduction of the nitro group: Conversion of the nitro group to an amino group provides a nucleophilic site for further reactions, such as amide bond formation or the synthesis of heterocyclic systems.
-
Diazotization of the amino group: The primary amino group can be converted into a diazonium salt, which is an excellent leaving group and can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions.
-
Nucleophilic Aromatic Substitution (SNAr) of the fluorine atom: The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, allowing for the displacement of the fluorine atom by various nucleophiles.
This document outlines generalized protocols for these key transformations, provides representative quantitative data from analogous systems, and includes visual diagrams of the reaction pathways and experimental workflows.
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Nitroaromatic compounds can be toxic and may be absorbed through the skin. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound and its reagents.
Key Derivatization Reactions
The following sections provide detailed experimental protocols for the primary derivatization reactions of this compound. These protocols are based on established procedures for structurally similar compounds and may require optimization for this specific substrate.
Reduction of the Nitro Group to an Amino Group
The reduction of the nitro group in this compound yields 5-fluoro-2-methylbenzene-1,4-diamine, a key intermediate for the synthesis of heterocycles like benzimidazoles. A common and effective method for this transformation is the use of a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source, or a metal in acidic media like iron in hydrochloric acid.
Experimental Protocol: Catalytic Hydrogenation
-
Catalyst Preparation: In a round-bottom flask, suspend 10 mol% of Palladium on carbon (Pd/C) in a suitable solvent such as ethanol or ethyl acetate.
-
Reaction Setup: Dissolve this compound (1 equivalent) in the same solvent and add it to the flask containing the catalyst.
-
Hydrogenation: Equip the flask with a hydrogen balloon and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude 5-fluoro-2-methylbenzene-1,4-diamine, which can be further purified by recrystallization or column chromatography.
Experimental Protocol: Reduction with Iron in Acidic Media
-
Reaction Setup: To a solution of this compound (1 equivalent) in a mixture of ethanol and water, add iron powder (3-5 equivalents) and a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux and stir vigorously.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter it through Celite to remove the iron salts.
-
Purification: Concentrate the filtrate, neutralize with a base (e.g., sodium bicarbonate solution), and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.
Diazotization of the Amino Group
The primary amino group of this compound can be converted to a diazonium salt, which can then be subjected to various Sandmeyer or related reactions to introduce a range of substituents.
Experimental Protocol: Diazotization and Sandmeyer Reaction
-
Diazotization:
-
Dissolve this compound (1 equivalent) in an aqueous solution of a strong acid (e.g., 2-3 equivalents of HCl or H₂SO₄).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1-1.2 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction (Example: Chlorination):
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 equivalents) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The product, 1-chloro-5-fluoro-2-methyl-4-nitrobenzene, can be isolated by extraction with an organic solvent, followed by washing, drying, and purification.
-
Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom
The fluorine atom in this compound is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates.
Experimental Protocol: Substitution with an Amine
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add the desired amine (1.2-2 equivalents) and a base (e.g., potassium carbonate or triethylamine, 2-3 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Application in Heterocycle Synthesis: Benzimidazoles
A significant application of this compound derivatives is in the synthesis of substituted benzimidazoles, which are important scaffolds in medicinal chemistry. This is typically achieved through a one-pot reaction involving the reduction of the nitro group followed by cyclization with an aldehyde.
Experimental Protocol: One-Pot Benzimidazole Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and an aldehyde (1.1 equivalents) in a suitable solvent like ethanol or acetic acid.
-
Reduction and Cyclization: Add a reducing agent such as sodium dithionite (Na₂S₂O₄) (2-3 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, concentrate the solvent, add water, and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. The resulting crude benzimidazole derivative can be purified by column chromatography or recrystallization.[1][2]
Quantitative Data
| Reaction Type | Substrate | Reagents | Product | Yield (%) | Reference |
| Nitro Reduction | m-Dinitrobenzene | Rutile TiO₂, UV light | m-Nitroaniline | 100% | [3] |
| Nitro Reduction | 2-Nitroaniline | CuFe₂O₄ NPs, NaBH₄ | o-Phenylenediamine | 95.6% | [4] |
| Diazotization | p-Nitroaniline | NaNO₂, p-TsA | Azo dye | 50-80% | [5] |
| Diazotization | Substituted Anilines | Isopropyl nitrite | Aryl azides | up to 63% | [6] |
| SNAr (Amination) | 5-Chloro-2-nitroaniline | Aniline | 2-Nitro-5-anilinoaniline | 72% | [7] |
| SNAr (Amination) | 5-Fluoro-2-nitroaniline | Ethanolamine | 5-(2-Hydroxyethylamino)-2-nitroaniline | 62% | [7] |
Visual Diagrams
Reaction Pathways
References
- 1. Benzimidazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 6. scielo.br [scielo.br]
- 7. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-2-methyl-4-nitroaniline
Welcome to the technical support center for the synthesis of 5-Fluoro-2-methyl-4-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and analogous syntheses reported in the literature.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most probable synthetic approach involves the nitration of an appropriately protected 4-fluoro-2-methylaniline. A typical sequence includes:
-
Protection of the amino group: The amino group of 4-fluoro-2-methylaniline is protected, often through acylation, to prevent unwanted side reactions during nitration.
-
Nitration: The protected compound is then nitrated to introduce the nitro group at the desired position.
-
Deprotection: The protecting group is subsequently removed to yield the final product, this compound.
Q2: Why is protection of the amino group necessary during nitration?
A2: Direct nitration of anilines can be problematic. The amino group is highly activating and susceptible to oxidation by the nitrating agents, which can lead to the formation of undesirable byproducts and even decomposition of the starting material. Protecting the amino group, for instance by converting it to an amide, moderates its activating effect and directs the nitration to the desired position on the aromatic ring.[1][2]
Q3: What are some common impurities I might encounter in my synthesis?
A3: Common impurities can include regioisomers of the desired product (e.g., nitration at a different position), di-nitrated products, and unreacted starting materials or intermediates. The formation of these impurities is often influenced by the reaction conditions, such as temperature and the choice of nitrating agent.
Q4: Are there any specific safety precautions for this synthesis?
A4: Yes. Nitration reactions are potentially hazardous and should be handled with extreme care.[2]
-
Exothermic Reactions: Nitrations can be highly exothermic. It is crucial to control the temperature of the reaction mixture, often by using an ice bath, to prevent thermal runaway.
-
Strong Acids: The synthesis involves the use of strong and corrosive acids like sulfuric acid and nitric acid. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and work in a well-ventilated fume hood.
-
Quenching: The reaction mixture should be quenched carefully by slowly adding it to ice or cold water to dissipate the heat generated.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Protection of the Amino Group | Ensure the acylation reaction goes to completion by monitoring with TLC. Consider increasing the reaction time or using a slight excess of the acylating agent. | Complete consumption of the starting aniline and higher yield of the protected intermediate. |
| Suboptimal Nitration Conditions | The temperature of the nitration is critical. Maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent to minimize side reactions. The choice and concentration of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) should be carefully controlled. | Improved regioselectivity and reduced formation of byproducts, leading to a higher yield of the desired nitro compound. |
| Inefficient Deprotection | Ensure the hydrolysis of the protecting group is complete. This may require adjusting the reaction time, temperature, or the concentration of the acid or base used for deprotection. | Complete conversion of the protected nitroaniline to the final product. |
| Product Loss During Workup and Purification | Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous workup to minimize the solubility of the product in the aqueous phase. Select a suitable solvent system for recrystallization or chromatography to maximize recovery. | Increased isolated yield of the pure product. |
Issue 2: Formation of Multiple Products (Low Purity)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of Regioisomers | The directing effect of the substituents on the aromatic ring can lead to the formation of different isomers. The protection of the amino group is a key step to control regioselectivity. Ensure the protecting group is appropriate and the nitration conditions are optimized for the desired isomer. | Increased formation of the desired this compound over other isomers. |
| Di-nitration | Using an excess of the nitrating agent or running the reaction at a higher temperature can lead to the introduction of a second nitro group. Carefully control the stoichiometry of the nitrating agent and maintain a low reaction temperature. | Minimization of di-nitrated byproducts. |
| Oxidation of the Starting Material | The aniline starting material or the product can be susceptible to oxidation by the nitrating agent. Protecting the amino group and maintaining a low reaction temperature can mitigate this issue. | Reduced formation of colored, tar-like impurities resulting from oxidation. |
Experimental Protocols (Based on Analogous Syntheses)
The following protocols are adapted from procedures for similar compounds and may require optimization for the synthesis of this compound.
Protocol 1: Acylation of 4-Fluoro-2-methylaniline
-
Dissolve 4-fluoro-2-methylaniline in a suitable solvent (e.g., acetic acid or an inert solvent like dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add the acylating agent (e.g., acetic anhydride or an acyl chloride) to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by pouring it into cold water.
-
Isolate the N-acyl-4-fluoro-2-methylaniline product by filtration or extraction.
-
Dry the isolated product.
Protocol 2: Nitration of N-acyl-4-fluoro-2-methylaniline
-
Carefully add the N-acyl-4-fluoro-2-methylaniline to a pre-cooled (0-5 °C) mixture of concentrated sulfuric acid.
-
Maintain the low temperature and slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise with vigorous stirring.
-
Stir the reaction mixture at low temperature for a specified period after the addition is complete (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the precipitate and wash with cold water until the filtrate is neutral.
-
Dry the crude N-acyl-5-fluoro-2-methyl-4-nitroaniline.
Protocol 3: Deprotection (Hydrolysis) of the Acyl Group
-
Reflux the crude N-acyl-5-fluoro-2-methyl-4-nitroaniline in an acidic solution (e.g., aqueous hydrochloric acid or sulfuric acid).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the free amine.
-
Filter the precipitate, wash with water, and dry.
-
Purify the this compound by recrystallization or column chromatography.
Quantitative Data from Analogous Syntheses
The following table summarizes reaction conditions and yields for the synthesis of similar nitroaniline compounds. This data can serve as a starting point for the optimization of the this compound synthesis.
| Starting Material | Acylating Agent | Nitration Conditions | Hydrolysis Conditions | Overall Yield | Reference |
| o-Toluidine | Acetic Anhydride | Acetic Anhydride, Nitric Acid | Sulfuric Acid | Not specified | [3] |
| o-Toluidine | p-Toluenesulfonyl Chloride | Not specified | Not specified | 95.0% | [3] |
| o-Toluidine | Benzenesulfonyl Chloride | 62% Nitric Acid in Chlorobenzene (40-50°C) | Sulfuric Acid | 80% | [3][4] |
| 4-Fluoro-2-methoxyaniline | Acetic Anhydride | Fuming Nitric Acid in Sulfuric Acid (0-5°C) | Not specified | 78.3% (nitration step) | [5] |
Visualizing the Workflow and Logic
The following diagrams illustrate the general synthetic workflow and troubleshooting logic.
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Collection - Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4âFluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib - Organic Process Research & Development - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 2-Methyl-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
common side products in the synthesis of 5-Fluoro-2-methyl-4-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2-methyl-4-nitroaniline.
Troubleshooting Guide
Users may encounter several common issues during the synthesis of this compound, which is typically achieved through the nitration of 3-Fluoro-6-methylaniline. This guide addresses specific problems in a question-and-answer format.
Question 1: My reaction mixture turned dark brown or black upon adding the nitrating agent. What is the cause and how can I prevent it?
Answer:
A dark coloration is a common indicator of oxidation of the aniline starting material. The strong oxidizing nature of the nitrating mixture (concentrated nitric and sulfuric acids) can lead to the formation of polymeric, tar-like substances, which significantly reduces the yield of the desired product.
Troubleshooting Steps:
-
Protect the Amino Group: The most effective way to prevent oxidation is to protect the amino group of 3-Fluoro-6-methylaniline by converting it to an amide, such as an acetamide. The acetamido group is less susceptible to oxidation than the free amino group.
-
Control the Temperature: Maintain a low reaction temperature (typically 0-5 °C) throughout the addition of the nitrating agent. Exothermic reactions can accelerate oxidation.
-
Slow Addition: Add the nitrating agent dropwise to the solution of the aniline derivative to maintain better control over the reaction temperature and concentration of the oxidizing agent.
Question 2: My TLC analysis shows multiple spots, indicating a mixture of products. What are the likely side products and how can I improve the selectivity?
Answer:
The formation of multiple products is most likely due to the formation of regioisomers during the nitration step. The substituents on the aromatic ring (fluoro, methyl, and amino/acetamido groups) direct the incoming nitro group to different positions.
Likely Side Products (Regioisomers):
Besides the desired this compound, other possible mono-nitrated isomers include:
-
3-Fluoro-2-methyl-6-nitroaniline
-
3-Fluoro-2-methyl-4-nitroaniline
-
5-Fluoro-2-methyl-3-nitroaniline
Strategies to Improve Selectivity:
-
Amine Protection: Protecting the amino group as an acetamide is crucial. The bulkier acetamido group can sterically hinder nitration at the ortho positions, favoring the para position relative to the acetamido group, which leads to the desired product.
-
Choice of Nitrating Agent: Using a milder nitrating agent, such as acetyl nitrate (prepared in situ from nitric acid and acetic anhydride), can sometimes provide better regioselectivity compared to the harsh conditions of mixed acid nitration.
-
Reaction Conditions: Carefully controlling the reaction temperature and time can influence the isomer distribution.
Question 3: I have a low yield of the desired product even after purification. How can I optimize the reaction?
Answer:
Low yield can be a result of several factors, including incomplete reaction, product loss during workup and purification, or the formation of multiple side products.
Optimization Strategies:
-
Ensure Complete Reaction: Monitor the reaction progress using TLC or HPLC to ensure the starting material is fully consumed.
-
Purification Method: Column chromatography is often necessary to separate the desired isomer from other side products. Careful selection of the stationary and mobile phases is critical for good separation. Recrystallization can be used for further purification if a suitable solvent is found.
-
Protecting Group Strategy: If you are using a protecting group, ensure both the protection and deprotection steps are high-yielding.
Question 4: I suspect the formation of dinitrated side products. How can I confirm and avoid this?
Answer:
Dinitration can occur if the reaction conditions are too harsh or if the substrate is highly activated.
Confirmation and Avoidance:
-
Mass Spectrometry: Use mass spectrometry (MS) to identify the molecular weights of the impurities. Dinitrated products will have a higher molecular weight than the mono-nitrated product.
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the nitrating agent. A large excess can promote dinitration.
-
Reaction Time and Temperature: Avoid prolonged reaction times and higher temperatures, as these conditions can favor over-nitration.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common route is the electrophilic nitration of 3-Fluoro-6-methylaniline. To control the reaction and avoid side products, the amino group of the starting material is often protected as an acetamide before the nitration step. The protecting group is subsequently removed to yield the final product.
Q2: Why is it necessary to protect the amino group before nitration?
A2: Protecting the amino group serves two main purposes. First, it prevents the formation of the anilinium ion (-NH3+) in the strongly acidic nitrating mixture. The anilinium ion is a meta-directing group, which would lead to the formation of undesired isomers.[1][2][3] Second, it reduces the activating effect of the amino group, which helps to prevent oxidation of the starting material and over-nitration of the aromatic ring.[4]
Q3: What are the typical reaction conditions for the nitration of an N-acylated 3-Fluoro-6-methylaniline?
A3: Typically, the N-acylated substrate is dissolved in a solvent like concentrated sulfuric acid and cooled to a low temperature (0-5 °C). A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise while maintaining the low temperature. The reaction is monitored until completion, after which it is carefully quenched by pouring it onto ice.
Q4: What purification techniques are most effective for isolating this compound?
A4: A combination of techniques is often employed. After the reaction workup, the crude product, which may contain a mixture of isomers and other impurities, is typically subjected to column chromatography on silica gel. The choice of eluent is critical for achieving good separation. Subsequent recrystallization from a suitable solvent can be used to obtain a highly pure product.
Quantitative Data Summary
| Starting Material | Nitration Condition | Major Product | Major Side Products | Expected Yield of Desired Product |
| 3-Fluoro-6-methylaniline | Direct Nitration | Mixture of Isomers | Other regioisomers, Oxidation products | Low to Moderate |
| N-acetyl-3-fluoro-6-methylaniline | Controlled Nitration | This compound | Other regioisomers (in lower amounts) | Moderate to High |
Experimental Protocols
Protocol 1: Acetylation of 3-Fluoro-6-methylaniline (Protection Step)
-
In a round-bottom flask, dissolve 3-Fluoro-6-methylaniline in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the N-acetyl-3-fluoro-6-methylaniline.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Protocol 2: Nitration of N-acetyl-3-fluoro-6-methylaniline
-
Carefully add the dried N-acetyl-3-fluoro-6-methylaniline to concentrated sulfuric acid in a flask, keeping the temperature below 20°C.
-
Cool the mixture to 0-5 °C in an ice bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.
-
Add the nitrating mixture dropwise to the solution of the acetanilide, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, stir the mixture at low temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
Protocol 3: Hydrolysis of the Nitro Acetanilide (Deprotection Step)
-
Heat a mixture of the crude nitrated acetanilide with aqueous sulfuric acid (e.g., 70%) under reflux for 1-2 hours.
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the nitroaniline.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.
-
Purify the crude product by column chromatography followed by recrystallization.
Visualizations
Troubleshooting Workflow for Nitration of 3-Fluoro-6-methylaniline
Caption: A troubleshooting workflow for identifying and resolving common issues in the synthesis of this compound.
References
troubleshooting 5-Fluoro-2-methyl-4-nitroaniline purification challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 5-Fluoro-2-methyl-4-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities often include positional isomers formed during the nitration of the starting material, such as 2-methyl-3-nitro-5-fluoroaniline and 2-methyl-5-nitro-3-fluoroaniline. Other potential impurities are unreacted starting materials and over-nitrated byproducts like dinitro derivatives.[1] The presence of these impurities can significantly complicate purification due to their similar polarities and solubilities to the desired product.
Q2: Which purification techniques are most effective for this compound?
A2: A combination of recrystallization and column chromatography is generally the most effective strategy. Recrystallization is a cost-effective initial step to remove the bulk of impurities, especially if the crude product is a solid.[2] For separating persistent impurities, particularly positional isomers, column chromatography is highly recommended.[1][3]
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately determining the purity of this compound and quantifying any isomeric impurities.[1] Thin-Layer Chromatography (TLC) is a quick and effective tool for monitoring the progress of purification during column chromatography.[4] For structural confirmation of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[1]
Troubleshooting Guides
Recrystallization Challenges
Recrystallization is a powerful technique for purifying solid organic compounds. However, several issues can arise. The following guide addresses common problems and provides solutions.
Problem 1: Oiling Out - The compound separates as a liquid instead of forming solid crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated, leading to supersaturation.
-
Solutions:
-
Reheat and Dilute: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation.
-
Slower Cooling: Allow the solution to cool more gradually. Insulate the flask to slow down the cooling rate.
-
Solvent System Modification: Consider using a lower-boiling point solvent or a solvent mixture (co-solvent). For instance, if using ethanol, adding a small amount of water (an anti-solvent) can sometimes induce crystallization.
-
Seeding: Introduce a seed crystal of the pure compound to provide a nucleation site for crystal growth.
-
Scratching: Gently scratch the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites.
-
Problem 2: Low or No Crystal Formation upon Cooling.
-
Possible Cause: The solution is not sufficiently saturated, or the chosen solvent is too effective at keeping the compound dissolved even at low temperatures.
-
Solutions:
-
Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the solute.
-
Induce Crystallization: Use seeding or scratching techniques as described above.
-
Change Solvent: The selected solvent may be too good. A less effective solvent, or a mixture where the compound has lower solubility at cold temperatures, might be necessary.
-
Extended Cooling: Allow the solution to stand at a lower temperature (e.g., in a refrigerator or freezer) for an extended period.
-
Problem 3: Product is Still Impure After Recrystallization.
-
Possible Cause: The chosen solvent system is not selective enough to differentiate between the desired product and the impurities, especially in the case of isomers which often have very similar solubilities.
-
Solutions:
-
Multiple Recrystallizations: A single recrystallization may not be sufficient. A second or even third recrystallization can significantly improve purity.
-
Solvent Screening: Experiment with a variety of solvents or solvent mixtures to find a system that provides better selectivity.
-
Activated Carbon Treatment: If the impurity is colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb the colored impurities.[1]
-
Proceed to Chromatography: If recrystallization fails to remove closely related impurities, column chromatography is the next logical step.[1]
-
While specific quantitative data for this compound is scarce in public literature, the general solubility trends for nitroanilines can guide solvent selection.
| Solvent Class | Representative Solvents | Expected Solubility of Nitroanilines | Rationale |
| Polar Protic | Water | Very Low to Sparingly Soluble | The hydrophobic aromatic ring and nitro group limit solubility in water.[5] |
| Methanol, Ethanol | Moderate to Good | The polar -OH group of the alcohol can interact with the polar nitro and amine groups of the solute. | |
| Polar Aprotic | Acetone, Ethyl Acetate | Good to Very Soluble | These solvents can effectively solvate the polar functional groups of nitroanilines.[5] |
| Dichloromethane | Soluble | A good solvent for many organic compounds. | |
| Non-Polar | Toluene, Hexane | Sparingly Soluble to Insoluble | "Like dissolves like" principle; the high polarity of nitroanilines limits their solubility in non-polar solvents. |
This table is based on general principles and data for structurally related compounds. Experimental verification is crucial.
Column Chromatography Challenges
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For this compound, silica gel is a common stationary phase.
Problem 1: Poor Separation of Isomers.
-
Possible Cause: The eluent (mobile phase) polarity is not optimized for the separation.
-
Solutions:
-
TLC Optimization: Before running a column, use Thin-Layer Chromatography (TLC) to screen different solvent systems (e.g., mixtures of hexane and ethyl acetate in varying ratios). The ideal eluent system should give a good separation of the spots on the TLC plate, with the desired product having an Rf value between 0.2 and 0.4.[6]
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase during the separation, which can help to resolve closely eluting compounds.
-
Column Loading: Overloading the column can lead to broad bands and poor separation. Use an appropriate amount of crude material for the size of your column.
-
Problem 2: The Compound Does Not Elute from the Column.
-
Possible Cause: The eluent is not polar enough to move the compound through the polar silica gel.
-
Solutions:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try switching to 8:2 or 7:3.
-
Stronger Solvent System: If a gradual increase is ineffective, a switch to a more polar solvent system may be necessary (e.g., dichloromethane/methanol).
-
Problem 3: The Compound Elutes Too Quickly (with the solvent front).
-
Possible Cause: The eluent is too polar.
-
Solutions:
-
Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your eluent mixture. For example, if you are using a 7:3 hexane:ethyl acetate mixture, try 8:2 or 9:1.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The choice of solvent and volumes should be optimized on a small scale first.
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, and mixtures such as ethanol/water or hexane/ethyl acetate) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Column Chromatography of this compound
This protocol is a general procedure for the purification of this compound using silica gel chromatography.
-
Eluent Selection (via TLC):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems of differing polarities (e.g., hexane:ethyl acetate ratios of 9:1, 8:2, 7:3).
-
Visualize the spots under UV light.
-
Select the solvent system that provides the best separation of the desired product from its impurities, with an Rf value for the product ideally between 0.2 and 0.4.[6]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is again at the top of the sand.
-
-
Elution:
-
Carefully add the eluent to the top of the column and begin collecting fractions.
-
Maintain a constant flow of the eluent.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
-
Solvent Evaporation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization challenges.
References
Technical Support Center: Optimization of Nitration Reactions for Substituted Anilines
Welcome to the technical support center for the optimization of nitration reactions for substituted anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of aniline often problematic?
A1: Direct nitration of aniline with a mixture of concentrated nitric and sulfuric acids is challenging for two main reasons. Firstly, the amino group (-NH2) is highly susceptible to oxidation by the strong oxidizing nature of nitric acid, leading to the formation of tarry oxidation products and a lower yield of the desired nitroaniline.[1][2] Secondly, in the strongly acidic medium, the aniline is protonated to form the anilinium ion (-NH3+).[1][3] This ion is a meta-directing group, resulting in a significant amount of the meta-nitroaniline isomer, alongside the expected ortho and para products.[4][5]
Q2: How does protecting the amino group help in the nitration of anilines?
A2: Protecting the amino group, typically through acetylation to form an acetanilide, is a crucial strategy to control the nitration reaction.[4][6][7] The acetyl group reduces the activating effect of the amino group, thereby preventing oxidation of the benzene ring.[7] Although still an ortho, para-director, the bulkier acetamido group sterically hinders the ortho positions, leading to the preferential formation of the para-nitro product.[8] The protecting group can be readily removed by hydrolysis after the nitration is complete.[4][9]
Q3: My nitration reaction is yielding a mixture of ortho, para, and meta isomers. How can I improve regioselectivity for the para product?
A3: To enhance the regioselectivity for the para-isomer, protection of the amino group as an acetanilide is the most effective method.[6] The acetamido group directs the incoming nitro group predominantly to the para position due to steric hindrance at the ortho positions.[8] Performing the reaction at low temperatures (0-10 °C) can also help to control the reaction and improve selectivity.[10][11]
Q4: I am observing significant amounts of dinitrated products. How can I prevent this?
A4: Dinitration can be minimized by carefully controlling the reaction conditions.[12] Key strategies include:
-
Slow, Dropwise Addition of Nitrating Agent: Add the nitrating mixture (concentrated HNO3 and H2SO4) to the aniline derivative solution slowly and in small portions. This keeps the concentration of the nitrating agent low at any given time.[11]
-
Low Temperature: Maintain a low reaction temperature, typically below 10°C, to reduce the reaction rate and prevent over-nitration.[12][13]
-
Stoichiometry: Use a controlled molar ratio of the nitrating agent to the aniline derivative.
Q5: Are there alternatives to the standard nitric acid/sulfuric acid nitrating mixture?
A5: Yes, several alternative nitrating agents can be used, which may offer milder reaction conditions and improved selectivity.[14] One such alternative is bismuth nitrate pentahydrate (Bi(NO3)3•5H2O), which has been shown to be an effective and regioselective nitrating agent for anilines, often favoring the ortho position.[15][16] Other modern methods include visible-light mediated nitration and the use of reagents like N-nitrosaccharin.[17][18]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Nitroaniline | - Oxidation of the aniline.[1] - Formation of multiple isomers (poor regioselectivity).[6] - Incomplete reaction. | - Protect the amino group as an acetanilide before nitration.[6][7] - Control reaction temperature, keeping it low (0-10°C).[10] - Ensure slow and controlled addition of the nitrating agent.[11] - Allow the reaction to proceed for a sufficient amount of time after the addition of the nitrating agent.[11] |
| Formation of Tarry/Dark-Colored Products | - Oxidation of the amino group by the nitrating mixture.[1][19] | - Protect the amino group via acetylation to reduce its susceptibility to oxidation.[7] |
| Poor Regioselectivity (Mixture of o-, m-, p-isomers) | - Direct nitration of unprotected aniline leads to the formation of the meta-directing anilinium ion in acidic conditions.[3][4] | - Protect the amino group as an acetanilide. The acetamido group is an ortho, para-director and the steric bulk favors para-substitution.[6][8] |
| Polysubstitution (Di- or Tri-nitration) | - Reaction conditions are too harsh (high temperature, high concentration of nitrating agent).[12] | - Maintain a low reaction temperature (below 10°C).[12] - Add the nitrating mixture slowly and dropwise.[11] - Use a stoichiometric amount of the nitrating agent. |
| Product Fails to Precipitate Upon Quenching with Water/Ice | - The product may be more soluble in the aqueous acidic mixture than anticipated. - The protecting group may have been inadvertently cleaved.[20] | - Try neutralizing the acidic solution carefully to precipitate the product. - Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[20] - Use TLC to check the aqueous and organic layers for the presence of your product and starting material.[20] |
Experimental Protocols
Protocol 1: Protection of Aniline as Acetanilide
This protocol describes the acetylation of aniline to form acetanilide, which serves as the substrate for a more controlled nitration.
Materials:
-
Aniline
-
Acetic anhydride
-
Sodium acetate
-
Concentrated Hydrochloric acid
-
Water
-
Ethanol
Procedure:
-
Dissolve 10 g of aniline in a mixture of 100 mL of water and 10 mL of concentrated hydrochloric acid.
-
Prepare a solution of 16 g of sodium acetate in 50 mL of water.
-
Cool the aniline hydrochloride solution in an ice bath and add 14 mL of acetic anhydride.
-
Immediately add the sodium acetate solution and stir the mixture vigorously.
-
Collect the precipitated acetanilide by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from hot water or ethanol to obtain pure acetanilide.[6]
Protocol 2: Regioselective para-Nitration of Acetanilide
This protocol outlines the nitration of acetanilide to predominantly yield p-nitroacetanilide.
Materials:
-
Acetanilide
-
Concentrated Sulfuric acid
-
Concentrated Nitric acid
-
Glacial Acetic Acid
-
Ice
-
Water
-
Ethanol
Procedure:
-
In a flask, dissolve 5 g of acetanilide in 10 mL of glacial acetic acid and cool the mixture in an ice bath.[6]
-
Slowly and carefully add 10 mL of concentrated sulfuric acid while stirring, keeping the mixture cool.[6]
-
In a separate flask, prepare the nitrating mixture by slowly adding 3 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, ensuring the mixture remains cold in an ice bath.[6]
-
Add the nitrating mixture dropwise to the acetanilide solution, maintaining the internal temperature below 10 °C.[6][12]
-
After the complete addition of the nitrating mixture, allow the reaction to stand at room temperature for about 30 minutes to ensure the reaction goes to completion.[6]
-
The p-nitroacetanilide will precipitate as a solid. Collect the product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.[6][12]
-
Recrystallize the crude product from ethanol to obtain pure p-nitroacetanilide.[6]
Visualizations
Caption: Troubleshooting workflow for optimizing aniline nitration.
Caption: Logic diagram for protected vs. unprotected aniline nitration.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. testbook.com [testbook.com]
- 4. homework.study.com [homework.study.com]
- 5. When aniline is nitrated with nitrating mixture in class 12 chemistry CBSE [vedantu.com]
- 6. benchchem.com [benchchem.com]
- 7. brainly.in [brainly.in]
- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 9. byjus.com [byjus.com]
- 10. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 11. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 12. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Alternative Method for the Selective Synthesis of Ortho-nitro ...: Ingenta Connect [ingentaconnect.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 20. reddit.com [reddit.com]
preventing decomposition of 5-Fluoro-2-methyl-4-nitroaniline during storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for preventing the decomposition of 5-Fluoro-2-methyl-4-nitroaniline during storage. Please consult this document for troubleshooting common issues and for frequently asked questions regarding the stability of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Discoloration or Change in Physical Appearance of the Compound
-
Observation: The typically yellow crystalline solid has changed color (e.g., darkened to brown or black), or has become clumpy or oily.
-
Probable Cause: This often indicates chemical decomposition or absorption of moisture. Aromatic nitro compounds can be sensitive to light, heat, and atmospheric conditions.
-
Immediate Actions:
-
Quarantine the affected batch to prevent its use in experiments.
-
Do not use the material if significant discoloration is observed, as the purity is compromised.
-
Review the storage conditions immediately.
-
-
Preventative Measures:
-
Temperature: Store the compound in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.
-
Light: Always store in a light-resistant container, such as an amber glass vial.
-
Inert Atmosphere: For sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Moisture: Ensure the container is tightly sealed to prevent moisture ingress. The use of a desiccator is also advisable.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Observation: Experiments using this compound yield inconsistent results, such as lower than expected reaction yields, unexpected side products, or shifts in analytical readings (e.g., HPLC retention times).
-
Probable Cause: The starting material may have degraded, leading to a lower concentration of the active compound and the presence of impurities that interfere with the reaction or analysis.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
-
Recommended Action: Perform a purity check of the stored compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the results to the certificate of analysis or to a freshly opened container of the same lot.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment. An inert atmosphere is also recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal decomposition and slows down potential side reactions. |
| Light | In an amber or opaque, tightly sealed container | Prevents photodegradation, a common issue with nitroaromatic compounds. |
| Humidity | In a desiccator or low-humidity environment | Prevents hydrolysis and physical changes like clumping. |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | Protects against oxidation. |
Q2: What materials should be avoided for storing this compound?
A2: Avoid direct contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases. Also, avoid storage in containers made of reactive metals.
| Incompatible Material Class | Examples | Potential Hazard |
| Strong Oxidizing Agents | Peroxides, Nitrates, Chlorates | Can lead to vigorous or explosive reactions. |
| Strong Reducing Agents | Hydrides, Powdered Metals | May cause reduction of the nitro group, leading to decomposition. |
| Strong Acids & Bases | Concentrated HCl, NaOH | Can catalyze hydrolysis or other degradation reactions. |
| Reactive Metals | Aluminum, Copper, Brass | May react with the compound, especially over long-term storage. |
Q3: Is this compound sensitive to light?
A3: Yes. Like many nitroaromatic compounds, it is potentially sensitive to light. Exposure to UV or even prolonged exposure to ambient light can lead to photodegradation. It is crucial to store it in a light-protecting container.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this molecule are not extensively documented, based on the chemistry of related compounds, potential degradation can occur through:
-
Reduction of the nitro group: The nitro group (-NO₂) is susceptible to reduction to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group. This can be initiated by contaminants or certain storage conditions.
-
Hydrolysis: If exposed to moisture, particularly under acidic or basic conditions, the compound may undergo hydrolysis.
-
Photodegradation: Exposure to light can provide the energy for various degradation reactions, including polymerization or rearrangement.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a starting point for developing a stability-indicating HPLC method to assess the purity of this compound and detect potential degradation products.
-
Instrumentation: HPLC with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and water (containing 0.1% formic acid for improved peak shape) is recommended.
-
Initial Gradient (example): 70% Water (0.1% Formic Acid) / 30% Acetonitrile.
-
Gradient Program: Linearly increase Acetonitrile to 90% over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength of maximum absorbance (determined by a UV scan, likely in the range of 250-380 nm). A PDA detector is highly recommended to assess peak purity.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with the mobile phase to a concentration within the linear range of the detector (e.g., 10-100 µg/mL).
-
-
Analysis:
-
Inject a freshly prepared sample to establish a baseline chromatogram and retention time for the parent compound.
-
Inject the aged or suspected degraded sample.
-
Compare the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Protocol 2: Forced Degradation (Stress Testing) Protocol
This protocol outlines the conditions for forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical method, based on ICH guidelines.
-
Sample Preparation: Prepare a solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent.
-
Stress Conditions (perform in parallel):
-
Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the sample solution and keep at room temperature for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Control Samples: For each stress condition, prepare a control sample stored under normal conditions. For thermal and light stress, also include a "dark" control (wrapped in aluminum foil) stored at the same temperature.
-
Analysis: After the specified time, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis by the stability-indicating HPLC method (Protocol 1). Analyze for the formation of degradation products and the loss of the parent compound.
By implementing these guidelines and protocols, researchers can ensure the integrity of their this compound samples and obtain reliable and reproducible experimental results.
Technical Support Center: HPLC Analysis of Nitroaniline Compounds
Welcome to the technical support center for HPLC analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve common issues, such as peak tailing, encountered during the analysis of nitroaniline compounds.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how do I identify it in my chromatogram?
A: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1][2] Tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate potential problems with your HPLC system or method.[1][2]
You can quantitatively measure peak tailing using the Tailing Factor (Tf) or Asymmetry Factor (As). A Tf value greater than 1.2 often indicates significant tailing.[1][3]
Q2: My nitroaniline peaks are tailing. What are the most common causes?
A: Peak tailing for basic compounds like nitroanilines in reversed-phase HPLC is often caused by secondary interactions with the stationary phase.[3][4] The primary causes include:
-
Secondary Silanol Interactions: Nitroanilines, being basic compounds, can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[4][5][6] This interaction provides a secondary retention mechanism that can lead to peak tailing.[4][7]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the nitroaniline compound, both ionized and non-ionized forms of the analyte will exist, leading to peak distortion.[8][9] At a mobile phase pH greater than 3, silanol groups can become ionized and interact more strongly with basic analytes.[3]
-
Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to poor peak shape.[1] A partially blocked inlet frit can also cause peak distortion for all peaks in the chromatogram.[10]
-
Metal Contamination: Trace metals in the silica matrix of the column or from the HPLC system itself (e.g., titanium from biocompatible systems) can act as active sites, increasing the acidity of silanol groups and exacerbating peak tailing.[4][11][12]
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1][13]
Q3: How can I eliminate peak tailing caused by silanol interactions?
A: To minimize secondary interactions with silanol groups, you can modify your mobile phase or choose a more suitable column.[4][5]
Mobile Phase Modification
One of the most effective strategies is to adjust the pH of your mobile phase.[4] For basic compounds like nitroanilines, using a low pH mobile phase (typically ≤ 3) will protonate the silanol groups, suppressing their ionization and reducing their interaction with the basic analyte.[4][14]
Table 1: Effect of Mobile Phase pH on Peak Asymmetry for a Basic Compound
| Mobile Phase pH | Asymmetry Factor (As) | Peak Shape |
| 7.0 | 2.35 | Tailing |
| 3.0 | 1.33 | Improved |
Data adapted from an analysis of basic drug compounds, demonstrating the principle of pH adjustment.[3]
You can also increase the ionic strength of the mobile phase by increasing the buffer concentration (e.g., from 10 mM to 25 mM for LC-UV applications), which can help mask the silanol interactions.[14] For LC-MS applications, keep buffer concentrations below 10 mM to avoid ion suppression.[14]
Column Selection
-
Use End-capped Columns: Modern "base-deactivated" or "end-capped" columns have a stationary phase where most of the residual silanol groups are chemically bonded with a small silylating agent (like trimethylsilyl), making them less available for secondary interactions.[14][15]
-
Consider Alternative Stationary Phases:
-
Type B Silica Columns: These are made from high-purity silica with lower metal content, which reduces the number of highly acidic silanol groups.[4][16]
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can help shield the basic analytes from residual silanol groups.[8]
-
Hybrid Silica Columns: These columns incorporate organic groups into the silica structure, reducing the overall concentration of surface silanols.[16]
-
Q4: What should I do if I suspect my column is contaminated or has degraded?
A: If you suspect column contamination or degradation, the following steps can help diagnose and resolve the issue:
-
Flush the Column: Start by flushing the column with a strong solvent to remove any strongly retained contaminants.[1] For a reversed-phase column, this could involve flushing with 100% acetonitrile or methanol.[1]
-
Check for Voids or Blockages: A sudden increase in backpressure or severely distorted peaks could indicate a blocked inlet frit or a void in the column packing.[1][5] You can sometimes resolve a blocked frit by back-flushing the column.[10] If a void has formed, the column will likely need to be replaced.[1]
-
Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to protect it from contaminants and particulates in the sample.[17]
Q5: Could my HPLC system itself be causing the peak tailing?
A: Yes, issues with the HPLC system can contribute to peak tailing.
-
Extra-Column Volume: Excessive volume from long or wide-diameter tubing, a large detector cell, or poorly made connections can cause band broadening and peak tailing.[1][8] This effect is often more pronounced for early eluting peaks.[17] To minimize this, use tubing with a narrow internal diameter (e.g., 0.005").[8]
-
Metal Contamination from the System: Some "biocompatible" HPLC systems use titanium components, which can leach titanium ions if exposed to pure organic solvents like methanol.[11][12] These metal ions can contaminate the column and cause peak tailing for compounds that can chelate with them.[11][18]
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
This protocol describes how to lower the mobile phase pH to reduce peak tailing for nitroaniline analysis.
Objective: To suppress the ionization of residual silanol groups on the stationary phase.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Mobile phase additive (e.g., 0.1% formic acid or trifluoroacetic acid)[19]
-
Calibrated pH meter
Procedure:
-
Prepare the Aqueous Portion: Measure the required volume of HPLC-grade water for your mobile phase.
-
Add Acidifier: While stirring, carefully add the acidic modifier to the water to reach the target concentration (e.g., add 1 mL of formic acid to 999 mL of water for a 0.1% solution).
-
Measure pH: Calibrate your pH meter and measure the pH of the aqueous solution. Adjust as necessary to reach a pH of 3.0 or lower.[14] It is crucial to measure the pH of the aqueous component before mixing with the organic solvent for accurate and reproducible results.[20]
-
Mix Mobile Phase: Combine the pH-adjusted aqueous solution with the organic solvent in the desired ratio (e.g., 50:50 acetonitrile:water).
-
Degas: Degas the final mobile phase using sonication or vacuum filtration to remove dissolved gases.
-
Equilibrate the System: Flush the HPLC system with the new mobile phase for at least 10-15 column volumes before injecting your sample to ensure the column is fully equilibrated.
Protocol 2: Column Flushing and Regeneration
This protocol outlines a general procedure for flushing a contaminated C18 column.
Objective: To remove strongly retained contaminants from the analytical column.
Materials:
-
HPLC-grade solvents: water, isopropanol, acetonitrile, methanol.
Procedure:
-
Disconnect the Column from the Detector: To avoid flushing contaminants into the detector, disconnect the column outlet and direct it to a waste container.
-
Flush with Mobile Phase (No Buffer): Flush the column with your mobile phase composition but without any buffer salts for 10-15 column volumes.
-
Flush with 100% Acetonitrile: Flush the column with 100% acetonitrile for 20 column volumes.
-
Flush with Isopropanol: Flush with 100% isopropanol for 20 column volumes.
-
Reverse Flush (Optional): If you suspect a blocked inlet frit, you can reverse the column direction and flush with a strong solvent. Warning: Only do this if your column manufacturer states that the column is safe to back-flush.
-
Re-equilibrate: Return the column to its original orientation, reconnect it to the detector, and re-equilibrate with your mobile phase until a stable baseline is achieved.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues in your HPLC analysis.
Caption: A troubleshooting workflow for peak tailing.
Chemical Interaction Diagram
This diagram illustrates the secondary interaction between a basic nitroaniline molecule and an ionized silanol group on the silica stationary phase, which leads to peak tailing.
Caption: Silanol interactions causing peak tailing.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Overcoming Metal Interference in HPLC | Technology Networks [technologynetworks.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. acdlabs.com [acdlabs.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. lctsbible.com [lctsbible.com]
- 8. chromtech.com [chromtech.com]
- 9. moravek.com [moravek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. silcotek.com [silcotek.com]
- 12. silcotek.com [silcotek.com]
- 13. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 14. labcompare.com [labcompare.com]
- 15. LC Technical Tip [discover.phenomenex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
Technical Support Center: Regioselectivity in Fluorinated Aniline Synthesis
Welcome to the Technical Support Center for troubleshooting regioisomer formation in the synthesis of fluorinated anilines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for achieving high regioselectivity in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by reaction type to help you quickly find solutions to specific issues you may be encountering.
Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation followed by reduction)
Q1: I am getting a mixture of ortho and para isomers during the electrophilic fluorination/functionalization of my aniline derivative. How can I improve para-selectivity?
A: Achieving high para-selectivity is a common challenge due to the strong ortho, para-directing nature of the amino group.[1] Here are several strategies to enhance para-selectivity:
-
Steric Hindrance: Introduce a bulky protecting group on the nitrogen atom. An acetanilide, for example, is sterically more hindered than an aniline, which can disfavor substitution at the ortho positions.[1]
-
Reaction Temperature: Lowering the reaction temperature can often improve the selectivity for the thermodynamically favored para product.[2]
-
Solvent Effects: The choice of solvent can influence the ortho/para ratio. Experiment with different solvents to find the optimal conditions for your specific substrate.
-
Lewis Acid Catalyst: In reactions like Friedel-Crafts acylation, the aniline's basicity can interfere with the Lewis acid catalyst.[1] Protecting the amino group as an amide circumvents this issue and improves selectivity.[1]
Q2: I am observing the formation of meta-substituted products, which is unexpected for an aniline derivative. What could be the cause?
A: The formation of meta products typically occurs under strongly acidic conditions. The amino group gets protonated to form an anilinium ion (-NH3+), which is an electron-withdrawing and meta-directing group.[1]
-
Troubleshooting:
-
Control pH: If meta-substitution is undesired, ensure your reaction medium is not overly acidic.
-
Leverage for meta-synthesis: Conversely, if the meta-isomer is the target, performing the electrophilic substitution in a strong acid is a viable strategy.[1]
-
Nucleophilic Aromatic Substitution (SNAr)
Q3: My SNAr reaction on a polyfluorinated aromatic ring with an amine is yielding multiple regioisomers. How can I control the position of substitution?
A: Regioselectivity in SNAr reactions is primarily governed by the electronic effects of the substituents on the ring. The nucleophile will preferentially attack the most electron-deficient position.
-
Troubleshooting Steps:
-
Analyze Substituent Effects: Identify the strongest electron-withdrawing groups on your aromatic ring. Substitution is most likely to occur ortho or para to these groups.
-
Computational Prediction: DFT calculations can be used to predict the relative stabilities of the isomeric σ-complex (Meisenheimer) intermediates, which can quantitatively predict the regioisomer distribution.[3]
-
Leaving Group: The nature of the leaving group can also play a role. Fluorine is a poor leaving group but strongly activates the ring for nucleophilic attack. In poly-substituted aromatics, the position of other halogens can influence which fluorine is displaced.
-
Q4: I am attempting a nucleophilic substitution on a difluorinated aniline precursor, but the reaction is sluggish and gives a poor yield of the desired regioisomer.
A: The reactivity of the aromatic ring and the position of the fluorine atoms are critical.
-
Potential Causes & Solutions:
-
Insufficient Activation: The ring may not be sufficiently activated by electron-withdrawing groups. Consider if your synthetic strategy can be altered to include stronger activating groups.
-
Steric Hindrance: The nucleophile or substituents on the ring may be sterically hindering the desired reaction site. Using a smaller nucleophile or modifying the substrate could help.
-
Concerted Mechanism: Some SNAr reactions proceed through a concerted mechanism rather than a stepwise addition-elimination pathway, especially on unactivated rings.[4][5] In such cases, the reaction kinetics and selectivity will be different. Understanding the likely mechanism for your system is key.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Fluorination of Aryl Triflates)
Q5: During the Pd-catalyzed fluorination of an aryl triflate, I am observing the formation of a regioisomeric aryl fluoride. What is the mechanism, and how can I suppress it?
A: The formation of regioisomers in Pd-catalyzed fluorination of electron-rich aryl triflates can occur through the formation of a Pd-aryne intermediate.[6] This intermediate is generated by the ortho-deprotonation of a palladium-aryl species by the fluoride source (e.g., CsF).[6] Nucleophilic attack of fluoride on the aryne intermediate can then occur at two different positions, leading to a mixture of regioisomers.[6]
-
Strategies to Minimize Regioisomer Formation:
-
Ligand Design: The choice of phosphine ligand is crucial. Ligands that accelerate the desired C-F cross-coupling pathway over the competing ortho-deprotonation can improve regioselectivity. Theoretical calculations suggest that modifying the ligand to increase steric repulsion and create a specific electronic environment around the palladium center can suppress regioisomer formation.[7]
-
Substrate Modification: Introducing a substituent at the ortho position of the aryl triflate will block the deprotonation step and prevent the formation of the aryne intermediate.[6]
-
Deuterium Labeling: Isotopic labeling studies with deuterium at the ortho positions have shown improved regioselectivity, suggesting that ortho-deprotonation is involved in the rate-limiting step of regioisomer formation.[6]
-
Q6: I am performing a Buchwald-Hartwig amination on a dihaloaromatic substrate to synthesize a fluorinated aniline derivative, but I am getting poor regioselectivity. How can I control which halide is substituted?
A: Regioselectivity in Buchwald-Hartwig amination of polyhalogenated substrates is influenced by the relative reactivity of the C-X bonds and the reaction conditions.
-
Troubleshooting & Optimization:
-
Halide Reactivity: The reactivity order is typically C-I > C-OTf > C-Br > C-Cl. You can exploit this difference to achieve selective substitution.
-
Catalyst System: The choice of palladium precursor, ligand, and base is critical for controlling selectivity.[8][9] Sterically hindered phosphine ligands can provide higher selectivity.[10]
-
Temperature Control: It is sometimes possible to selectively substitute the more reactive halide at a lower temperature, and then substitute the second halide by increasing the temperature in a subsequent step.[11]
-
Homogeneous Conditions: Using a soluble organic base like DBU can create homogeneous reaction conditions, which may improve selectivity and is advantageous for flow chemistry applications.[12]
-
Quantitative Data Summary
The following tables summarize typical reaction outcomes for different synthetic routes, highlighting the impact of various parameters on regioselectivity.
Table 1: Regioselectivity in the Nitration of Acetanilide
| Nitrating Agent | Solvent | Temperature (°C) | ortho:para Ratio | Reference |
| HNO₃/H₂SO₄ | Acetic Acid | < 10 | 19:81 | [1] |
| HNO₃ | Acetic Anhydride | 25 | 32:68 | General Chemistry Principles |
Table 2: Regioselectivity in Pd-Catalyzed Fluorination of Aryl Triflates
| Substrate | Ligand | Solvent | Temperature (°C) | Desired Product Yield (%) | Regioisomer Yield (%) | Reference |
| 4-nBu-phenyl-OTf | tBuBrettPhos | Toluene | 135 | 65 | 13 | [6] |
| 2-MeO-phenyl-OTf | tBuBrettPhos | Toluene | 135 | 40 | 20 | [6] |
Experimental Protocols
Protocol 1: para-Nitration of Aniline via Acetanilide Protection
Objective: To synthesize p-nitroaniline with high regioselectivity by protecting the amino group as an acetanilide.
Materials:
-
Aniline
-
Acetic anhydride
-
Sodium acetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ethanol
-
Ice
Procedure:
-
Protection of Aniline:
-
In a flask, dissolve aniline in a mixture of water and concentrated hydrochloric acid.
-
Prepare a solution of sodium acetate in water.
-
Cool the aniline solution in an ice bath and add acetic anhydride, followed by the sodium acetate solution.
-
Stir the mixture until a white precipitate of acetanilide is formed. Filter, wash with cold water, and dry the product.
-
-
Nitration of Acetanilide: [1]
-
Add the dried acetanilide to glacial acetic acid in a flask and cool the mixture in an ice bath.
-
Slowly add a cold nitrating mixture (concentrated H₂SO₄ and HNO₃) dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to stand at room temperature for 30 minutes.
-
Pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide.
-
Filter the yellow solid, wash thoroughly with cold water, and recrystallize from ethanol.
-
-
Hydrolysis to p-Nitroaniline:
-
Heat the purified p-nitroacetanilide with aqueous sulfuric acid to hydrolyze the amide.
-
Cool the solution and neutralize with an aqueous base (e.g., NaOH) to precipitate the p-nitroaniline.
-
Filter, wash with water, and dry the final product.
-
Protocol 2: Buchwald-Hartwig Amination of a Dihaloarene
Objective: To achieve regioselective amination of a dihaloarene (e.g., 2,4-dichloropyridine) at the more reactive position.[11]
Materials:
-
2,4-Dichloropyridine
-
Aniline derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
Reaction Setup:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add Pd(OAc)₂, XPhos, and KOtBu.
-
Add 2,4-dichloropyridine followed by the aniline derivative.
-
Add anhydrous toluene via syringe.
-
-
Reaction Conditions:
-
Heat the reaction mixture to a specific temperature (e.g., 80 °C) and stir vigorously. The lower temperature favors substitution at the more reactive C2 position of 2,4-dichloropyridine.[11]
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-aminated product.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Aryl Triflates by Deuterium Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of 5-Fluoro-2-methyl-4-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2-methyl-4-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable synthetic route is a three-step process starting from 5-fluoro-2-methylaniline. This involves:
-
Acetylation: Protection of the amino group of 5-fluoro-2-methylaniline with acetic anhydride to prevent oxidation and control regioselectivity during nitration.
-
Nitration: Introduction of the nitro group at the 4-position of the N-acetyl-5-fluoro-2-methylaniline intermediate using a nitrating agent.
-
Hydrolysis: Deprotection of the acetyl group to yield the final product, this compound.
Q2: Why is the protection of the amino group necessary before nitration?
A2: Direct nitration of anilines is often problematic. The amino group is a strong activating group, which can lead to over-reaction and the formation of multiple nitrated products. Furthermore, in the strongly acidic conditions of nitration, the amino group is protonated to form an anilinium ion. This deactivates the ring and directs the incoming nitro group to the meta position, leading to the formation of undesired isomers. Protecting the amino group as an acetamide moderates its activating effect and sterically hinders ortho-substitution, favoring the desired para-nitration.
Q3: What are the typical yields and purity for this synthesis?
A3: The overall yield for the three-step synthesis of this compound is generally in the range of 60-70%. The purity of the final product after recrystallization is typically high, often exceeding 98%. For a breakdown of yields at each step, please refer to the data tables below.
Q4: How can I purify the final product?
A4: The most common method for purifying this compound is recrystallization. Suitable solvents for recrystallization include ethanol, isopropanol, or a mixture of ethanol and water. If significant impurities are present, column chromatography on silica gel may be employed prior to recrystallization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the acetylation step | - Incomplete reaction. - Loss of product during work-up. | - Ensure the complete consumption of the starting aniline using TLC analysis before quenching the reaction. - Increase the reaction time or slightly increase the equivalents of acetic anhydride. - Optimize the extraction and washing steps to minimize product loss. |
| Formation of multiple isomers during nitration | - Incomplete acetylation of the starting material. - Reaction temperature is too high. | - Confirm the purity of the acetylated intermediate before proceeding to the nitration step. - Maintain a low reaction temperature (0-5 °C) during the addition of the nitrating agent. |
| Low yield in the nitration step | - Incomplete nitration. - Product degradation. | - Allow the reaction to stir for a sufficient time at low temperature. - Slowly add the nitrating agent to control the exotherm. - Pour the reaction mixture onto ice to quench the reaction promptly. |
| Product is an oil and does not crystallize | - Presence of impurities. | - Attempt to purify a small sample by column chromatography to see if the purified product is a solid. - Try different recrystallization solvents or solvent systems. - Use a seed crystal to induce crystallization. |
| Difficulty in deprotection (hydrolysis) | - Incomplete hydrolysis. | - Increase the reaction time or the concentration of the acid/base used for hydrolysis. - Ensure the reaction temperature is appropriate for the chosen hydrolysis method. |
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) | Typical Purity (%) |
| 1 | Acetylation | 5-fluoro-2-methylaniline, Acetic anhydride | 100-110 | 2-3 | 90-95 | >98 |
| 2 | Nitration | N-acetyl-5-fluoro-2-methylaniline, HNO₃, H₂SO₄ | 0-5 | 1-2 | 70-75 | 95-98 |
| 3 | Hydrolysis | N-acetyl-5-fluoro-2-methyl-4-nitroaniline, HCl | 90-100 | 2-4 | 90-95 | >98 |
Experimental Protocols
Step 1: Acetylation of 5-fluoro-2-methylaniline
-
To a round-bottom flask equipped with a reflux condenser, add 5-fluoro-2-methylaniline (1.0 eq).
-
Slowly add acetic anhydride (1.1 eq) to the flask with stirring.
-
Heat the reaction mixture to 100-110 °C and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water with vigorous stirring.
-
Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain N-acetyl-5-fluoro-2-methylaniline.
Step 2: Nitration of N-acetyl-5-fluoro-2-methylaniline
-
In a three-necked flask equipped with a dropping funnel and a thermometer, add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0 °C in an ice bath.
-
Slowly add N-acetyl-5-fluoro-2-methylaniline (1.0 eq) to the cold sulfuric acid with stirring, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid in a separate flask, keeping the mixture cold.
-
Add the cold nitrating mixture dropwise to the solution of the acetylated aniline, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain N-acetyl-5-fluoro-2-methyl-4-nitroaniline.
Step 3: Hydrolysis of N-acetyl-5-fluoro-2-methyl-4-nitroaniline
-
In a round-bottom flask, suspend N-acetyl-5-fluoro-2-methyl-4-nitroaniline (1.0 eq) in a solution of hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux (90-100 °C) and maintain for 2-4 hours, or until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Neutralize the mixture by the slow addition of a base (e.g., sodium hydroxide solution) until the pH is approximately 7-8.
-
Filter the precipitated product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the nitration step.
Technical Support Center: Synthesis of 5-Fluoro-2-methyl-4-nitroaniline
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis and workup of 5-Fluoro-2-methyl-4-nitroaniline.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Incomplete nitration reaction. - Degradation of starting material or product. - Incorrect reaction temperature. | - Ensure the use of a strong nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acids). - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating agent to prevent side reactions and degradation.[1] - Verify the quality and purity of the starting material (3-fluoro-6-methylaniline). |
| Formation of Isomeric Impurities | - Nitration at undesired positions on the aromatic ring. | - Protecting the amine group (e.g., through acetylation to form N-(5-fluoro-2-methylphenyl)acetamide) before nitration can increase the selectivity for the desired isomer. The protecting group can be subsequently removed by acid or base hydrolysis.[1][2] - Precise control of reaction temperature and the rate of addition of the nitrating agent is crucial. |
| Product is a Dark Oil or Gummy Solid | - Presence of significant impurities or residual acid. - Incomplete removal of byproducts. | - Ensure the reaction mixture is thoroughly quenched in ice water after completion. - Neutralize the acidic solution carefully with a base (e.g., sodium hydroxide or sodium carbonate solution) until the product precipitates completely.[2] - Wash the crude product thoroughly with cold water to remove any inorganic salts. |
| Difficulty in Purifying the Product | - Co-precipitation of isomeric impurities. - Similar solubility profiles of the product and impurities. | - Recrystallization: Use a suitable solvent system. Ethanol, isopropanol, or a mixture of ethyl acetate and hexane are often effective for purifying nitroanilines.[1] Experiment with different solvents to achieve optimal separation. - Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a gradient of ethyl acetate in hexane can be employed to separate isomers and other impurities.[3][4] |
| Low Yield After Purification | - Loss of product during workup and purification steps. - Sub-optimal reaction conditions. | - Minimize the number of transfer steps. - When performing extractions, ensure complete separation of the organic and aqueous layers. - During recrystallization, avoid using an excessive amount of solvent and allow for slow cooling to maximize crystal formation.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common starting material is 3-fluoro-6-methylaniline. To achieve higher selectivity and yield, it is often recommended to first protect the amino group, for example, by acetylation to form N-(5-fluoro-2-methylphenyl)acetamide, before proceeding with the nitration step.
Q2: What are the typical reagents and conditions for the nitration step?
A2: A standard nitrating mixture of concentrated nitric acid in concentrated sulfuric acid is typically used. The reaction is highly exothermic and should be carried out at low temperatures, generally between 0 °C and 5 °C, to control the reaction rate and minimize the formation of byproducts.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression.
Q4: What is the purpose of pouring the reaction mixture into ice water during the workup?
A4: Pouring the acidic reaction mixture into ice water serves two main purposes. Firstly, it rapidly quenches the reaction and prevents further nitration or side reactions. Secondly, it helps to precipitate the crude product, which is generally insoluble in the resulting acidic aqueous solution.
Q5: What are the key safety precautions to consider during this synthesis?
A5: The nitrating mixture (concentrated nitric and sulfuric acids) is extremely corrosive and a strong oxidizing agent. Always handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction is highly exothermic, and the temperature must be carefully controlled to avoid a runaway reaction.
Quantitative Data Summary
The following table provides typical data for the synthesis of nitroaniline derivatives, which can be considered as a general reference for the synthesis of this compound. Actual results may vary depending on the specific experimental conditions.
| Parameter | Typical Value | Reference |
| Reaction Temperature | 0 - 5 °C | [1] |
| Reaction Time | 0.5 - 4 hours | [1] |
| Yield (Crude) | 70 - 90% | Inferred from similar syntheses |
| Yield (Purified) | 50 - 80% | [1] |
| Purity (after Recrystallization) | >98% | [1] |
Experimental Workflow
A generalized experimental workflow for the synthesis and workup of this compound is depicted below.
References
- 1. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]
- 2. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 3. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 4. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
stability of 5-Fluoro-2-methyl-4-nitroaniline in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Fluoro-2-methyl-4-nitroaniline in various solvents. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2][3] For extended storage, refrigeration at 2-8°C and protection from light are advisable to minimize thermal and photodegradation.[4] Storing under an inert atmosphere, such as argon or nitrogen, can further prevent oxidative degradation.[4]
Q2: I am observing inconsistent results in my experiments. Could this be related to the degradation of this compound?
A2: Yes, inconsistent experimental outcomes can be a sign of compound degradation. The presence of impurities or degradation products can interfere with assays, leading to unreliable results.[4] It is recommended to use a fresh sample or a properly stored aliquot to verify if the issue is with the compound's integrity.[4]
Q3: Is this compound sensitive to light?
A3: Yes, similar to other nitroaromatic compounds, this compound is potentially sensitive to light.[4][5] Exposure to ambient or UV light can induce photodegradation. Therefore, it is crucial to store the compound in light-protecting containers, such as amber vials.[4]
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, related nitroaniline compounds are known to degrade via several mechanisms. These can include N-demethylation (if applicable to derivatives), monooxygenation, and oxidative deamination.[6][7] Aerobic degradation in the presence of microorganisms can lead to the removal of the nitro group and subsequent ring cleavage.[8][9][10]
Troubleshooting Guide
Issue: Precipitation of the compound from the solution during storage.
Possible Cause: The solvent may be saturated, or the storage temperature may have decreased, reducing the solubility of the compound.
Solution:
-
Gently warm the solution to see if the precipitate redissolves.
-
If precipitation persists, consider preparing a more dilute stock solution.
-
Ensure the storage temperature is appropriate for the solvent and concentration used.
Issue: Change in the color of the solution over time.
Possible Cause: This is often an indication of chemical degradation.
Solution:
-
Prepare a fresh solution for your experiments.
-
To identify the cause of degradation, a forced degradation study can be performed under various stress conditions (acidic, basic, oxidative, photolytic, thermal).[5]
-
Analyze the solution using techniques like HPLC or LC-MS to identify any degradation products.[5]
Predicted Stability in Common Solvents
While specific experimental data for this compound is limited, the following table summarizes the predicted stability based on the chemical properties of nitroaromatic anilines and data for structurally similar compounds.
| Solvent | Predicted Stability | Rationale & Considerations |
| Aprotic Solvents | ||
| Acetonitrile (ACN) | Good | Generally a good solvent for long-term storage of nitroaromatic compounds. |
| Dimethylformamide (DMF) | Moderate | Can contain amine impurities that may react with the compound over time. Use high-purity, anhydrous DMF. |
| Dimethyl sulfoxide (DMSO) | Moderate | Hygroscopic; absorbed water can lead to hydrolysis. Store solutions in a desiccated environment. |
| Dichloromethane (DCM) | Good | Generally inert, but ensure it is free of acidic impurities. |
| Protic Solvents | ||
| Methanol (MeOH) | Good | Suitable for short to medium-term storage. |
| Ethanol (EtOH) | Good | Similar to methanol, provides a stable environment for short to medium-term storage. |
| Water (Aqueous Buffers) | pH-Dependent | Stability is highly dependent on the pH. The compound is likely more stable in neutral to acidic conditions and may degrade under basic conditions.[5] |
| Non-polar Solvents | ||
| Hexane | Poor Solubility | While stable, the low solubility limits its use as a primary solvent. |
| Toluene | Moderate Solubility | Generally stable, but solubility may be a limiting factor. |
Experimental Protocols
Protocol 1: Isothermal Equilibrium (Shake-Flask) Method for Solubility Determination
This method is used to determine the equilibrium solubility of this compound in a specific solvent.[11]
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed glass vial.[5]
-
Equilibration: Agitate the slurry at a constant temperature for a sufficient period to reach thermodynamic equilibrium.
-
Phase Separation: Cease agitation and allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration.[5]
-
Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[5][12]
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing degradation pathways.[5]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol.[5]
-
Stress Conditions: Expose aliquots of the stock solution to various stress conditions in parallel:[5]
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Photolytic Stress: Expose the solution to a controlled light source (e.g., Xenon lamp).
-
Thermal Stress: Heat the solution at 80°C.
-
-
Time Points: Sample from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).[5]
-
Sample Analysis: Analyze all samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate the parent compound from any degradation products.[5]
-
Data Evaluation: Calculate the percentage of the parent compound remaining at each time point.[5]
Visualizations
Caption: Workflow for determining thermodynamic solubility.
Caption: Workflow for a forced degradation study.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 10. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Quantitative Purity Analysis of 5-Fluoro-2-methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for key chemical intermediates is paramount in research, development, and manufacturing of pharmaceuticals and other high-value chemical products. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 5-Fluoro-2-methyl-4-nitroaniline, a crucial building block in various synthetic pathways. We will explore the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data from related compounds and detailed procedural outlines.
Understanding the Analyte and Potential Impurities
This compound is typically synthesized through the nitration of a corresponding fluoro-methylaniline precursor. This synthetic route can introduce several process-related impurities that may impact the quality and reactivity of the final product. A thorough understanding of these potential impurities is critical for developing robust analytical methods for purity assessment.
Likely Impurities Include:
-
Unreacted Starting Materials: Residual amounts of the aniline precursor that did not undergo nitration.
-
Positional Isomers: Nitration can occur at different positions on the aromatic ring, leading to the formation of isomeric nitroanilines.
-
Di-nitrated Byproducts: Over-nitration can result in the introduction of a second nitro group onto the aromatic ring.
Comparison of Primary Analytical Techniques
The choice of an analytical technique for purity determination depends on various factors, including the chemical nature of the analyte, the expected impurities, and the desired level of accuracy and sensitivity. Below is a comparative overview of the most common methods for analyzing nitroaniline compounds.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | - High resolution and sensitivity.[1] - Suitable for non-volatile and thermally labile compounds.[2] - Well-established and widely available. | - May require longer analysis times. - Solvent consumption can be significant. |
| Gas Chromatography (GC) | Separation based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. | - Excellent for volatile and semi-volatile compounds. - High sensitivity, especially with a mass spectrometry (MS) detector. | - May require derivatization for polar compounds, adding complexity.[2] - Not suitable for thermally labile compounds.[2] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The intensity of an NMR signal is directly proportional to the number of nuclei responsible for that resonance. | - Provides a direct, primary method of quantification without the need for a specific reference standard of the analyte.[3] - Highly accurate and precise.[4] - Provides structural information about impurities. | - Lower sensitivity compared to chromatographic methods.[5] - Requires a high-field NMR spectrometer. |
Quantitative Performance Data
The following table summarizes typical performance data for the analysis of nitroaniline compounds using HPLC-UV and GC-MS. While this data is not specific to this compound, it provides a strong indication of the expected performance of these methods.
| Parameter | HPLC-UV (for Nitroanilines) | GC-MS (for Nitroanilines) |
| Linearity (r²) | > 0.999 | > 0.992 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL[6] | 0.0004 - 0.001 µg/g[7] |
| Limit of Quantitation (LOQ) | ~2 ng/mL[6] | 0.001 - 0.003 µg/g[7] |
| Accuracy (Recovery) | 98% - 108% | 85.9% - 100.3%[7] |
| Precision (RSD) | < 3%[6] | < 15% |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate quantitative analysis. Below are representative methodologies for HPLC, GC, and qNMR.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the separation and quantification of this compound and its potential non-volatile impurities.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with a lower concentration of acetonitrile and gradually increasing it.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength of approximately 254 nm or a wavelength of maximum absorbance for the analyte.
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final volume of 10 mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantification:
Purity is typically determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve should be prepared using a certified reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is well-suited for the analysis of volatile impurities that may be present in the sample.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Accurately weigh a small amount of the sample (e.g., 5 mg).
-
Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a final volume of 1 mL.
Quantification:
Similar to HPLC, purity can be estimated by area percent. For accurate quantification of specific impurities, a calibration curve prepared with the corresponding reference standards is necessary.
Quantitative NMR (qNMR) Protocol
qNMR offers a direct and highly accurate method for purity determination without the need for an analyte-specific reference standard.
Experimental Parameters:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, Chloroform-d).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard 90° pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Quantification:
The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal from the internal standard, taking into account the number of protons for each signal, their molecular weights, and their respective masses.
Visualizing the Workflow and Logic
To better illustrate the experimental processes and decision-making involved in purity analysis, the following diagrams have been generated.
Caption: General workflow for the quantitative purity analysis of an organic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. rssl.com [rssl.com]
- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mercativa.com [mercativa.com]
- 7. ajrconline.org [ajrconline.org]
A Comparative Guide to the Validation of an HPLC Method for 5-Fluoro-2-methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Fluoro-2-methyl-4-nitroaniline, a key intermediate in pharmaceutical synthesis. The purity and accurate measurement of this compound are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This document outlines a robust HPLC method, details its validation according to the International Council for Harmonisation (ICH) guidelines, and presents a comparative analysis with alternative analytical techniques. All experimental data is hypothetical and serves to illustrate the validation process.
HPLC Method: A Validated Approach
A novel Reverse-Phase HPLC (RP-HPLC) method was developed and validated to ensure the accurate and precise determination of this compound. The validation was performed in accordance with ICH Q2(R2) guidelines, demonstrating its suitability for its intended purpose.[1][2][3][4][5]
Chromatographic Conditions
A C18 column is a common choice for the separation of moderately polar compounds like nitroanilines, and a mobile phase of acetonitrile and water provides good peak shape and resolution.[6] UV detection is suitable for aromatic nitro compounds which exhibit strong absorbance.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 278 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration of 100 µg/mL.
Method Validation Summary
The developed HPLC method was subjected to a rigorous validation process to demonstrate its reliability, accuracy, and precision. The following table summarizes the validation parameters, acceptance criteria, and hypothetical results.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference from placebo and potential impurities at the retention time of the main peak. | Passed |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9995 |
| Range | 25 - 150 µg/mL | 25 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | To be determined | 0.05 µg/mL |
| Limit of Quantification (LOQ) | To be determined | 0.15 µg/mL |
| Robustness | No significant impact on results with minor variations in method parameters. | Passed |
Comparison with Alternative Analytical Techniques
While HPLC is a powerful and widely used technique, other methods can also be employed for the analysis of this compound. The choice of technique depends on factors such as the physicochemical properties of the analyte and the specific requirements of the analysis.[7]
| Feature | HPLC | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-Performance Liquid Chromatography-Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UPLC-Q-Orbitrap HRMS) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds followed by mass-based detection. | High-resolution separation with highly accurate mass detection. |
| Specificity | High; can separate structurally similar impurities.[7] | Very high; provides structural information for impurity identification.[7] | Extremely high; provides definitive identification of analytes and metabolites.[8][9] |
| Sensitivity | High (ng to pg level).[7] | Very high (pg to fg level).[7] | Very high (sub-µg/L).[8][9] |
| Applicability | Broad range of non-volatile and thermally labile compounds.[7] | Volatile and thermally stable compounds; derivatization may be required for polar analytes like anilines.[7] | Broad applicability for both quantitative and qualitative analysis in complex matrices.[8][9] |
| Sample Throughput | Moderate | Moderate | High |
| Cost (Operational) | Moderate (solvents, columns).[7] | High (gases, columns, derivatizing agents).[7] | High (specialized instrumentation and maintenance). |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Specificity
To demonstrate specificity, a solution containing a placebo (all components of the final product except the analyte) and a solution spiked with known related substances were injected into the HPLC system. The chromatograms were then compared with that of a standard solution of this compound to ensure no co-eluting peaks were present at the retention time of the analyte.
Linearity
Linearity was assessed by preparing a series of at least five standard solutions of this compound at different concentrations ranging from 25 µg/mL to 150 µg/mL. Each solution was injected in triplicate, and a calibration curve of peak area versus concentration was plotted. The correlation coefficient (r²) was calculated to determine the linearity of the method.
Accuracy
The accuracy of the method was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The percentage recovery was calculated for each level.
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Six replicate injections of the same sample solution were performed on the same day, by the same analyst, and using the same instrument. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-assay precision): The repeatability experiment was repeated on a different day, by a different analyst, and using a different instrument. The %RSD was calculated to assess the variability between different experimental conditions.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by intentionally introducing small variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and the composition of the mobile phase (±2%). The system suitability parameters (e.g., peak asymmetry, theoretical plates) were monitored to ensure they remained within acceptable limits.
Visualized Workflow
The following diagram illustrates the key stages of the HPLC method validation process.
Caption: Workflow for HPLC Method Validation.
This comprehensive guide provides a framework for the validation of an HPLC method for this compound, ensuring the generation of reliable and accurate data for quality control and regulatory submissions.
References
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. frontiersin.org [frontiersin.org]
- 9. Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood - PMC [pmc.ncbi.nlm.nih.gov]
comparing the reactivity of 5-Fluoro-2-methyl-4-nitroaniline with other anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 5-Fluoro-2-methyl-4-nitroaniline against other structurally related anilines. The reactivity of anilines is a critical parameter in drug discovery and process development, influencing factors such as nucleophilicity, synthetic accessibility, and metabolic stability. This document synthesizes theoretical principles with available experimental data to predict and contextualize the behavior of this specific polysubstituted aniline.
Understanding Aniline Reactivity: The Role of Substituents
The reactivity of the aniline moiety is primarily dictated by the availability of the lone pair of electrons on the amino nitrogen. This is most commonly quantified by the pKa of the corresponding conjugate acid (anilinium ion). A lower pKa value indicates a weaker base, as the lone pair is less available for protonation.
The substituents on the aromatic ring profoundly influence this basicity through a combination of inductive and resonance effects:
-
Electron-Donating Groups (EDGs) , such as methyl (-CH₃) and methoxy (-OCH₃), increase the electron density on the nitrogen atom, making the aniline a stronger base (higher pKa).[1][2][3]
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and halogens (-F, -Cl), decrease the electron density on the nitrogen, rendering the aniline a weaker base (lower pKa).[1][2][3]
For this compound, we must consider the cumulative effect of three substituents:
-
2-methyl (-CH₃): An electron-donating group, which increases basicity.
-
4-nitro (-NO₂): A powerful electron-withdrawing group, both by induction and resonance, which strongly decreases basicity.[1][2]
-
5-fluoro (-F): An electron-withdrawing group primarily through a strong inductive effect, which decreases basicity.
The interplay of these groups determines the overall reactivity profile of the molecule. The strong deactivating effect of the para-nitro group is expected to be the dominant factor, significantly reducing the basicity of the parent aniline. The ortho-methyl group will provide a modest counteracting, base-strengthening effect, while the meta-fluoro group will contribute an additional, inductively-driven decrease in basicity.
Quantitative Comparison of Aniline Basicity
| Compound | Substituents | pKa (Anilinium Ion) | Hammett Constant (σ) of Substituent(s) |
| Aniline | -H | 4.60 | σ_p = 0.00 |
| 2-Methylaniline | 2-CH₃ | 4.45 | σ_m = -0.07 |
| 4-Methylaniline | 4-CH₃ | 5.08 | σ_p = -0.17 |
| 4-Fluoroaniline | 4-F | 4.65 | σ_p = +0.06 |
| 4-Nitroaniline | 4-NO₂ | 1.00 | σ_p = +0.78 |
| 2-Methyl-4-nitroaniline | 2-CH₃, 4-NO₂ | 1.09 | - |
| This compound | 2-CH₃, 4-NO₂, 5-F | Predicted < 1.0 | Σσ (approx.) = σ_p(NO₂) + σ_m(F) + σ_o(CH₃) ≈ +0.78 + 0.34 - 0.07 = ~+1.05 |
pKa values sourced from publicly available chemical databases. The Hammett constant summation is an approximation to illustrate the strong cumulative electron-withdrawing nature.
Based on this analysis, this compound is predicted to be an extremely weak base, with a pKa value likely less than 1.0. The combined electron-withdrawing power of the para-nitro and meta-fluoro groups overwhelmingly counteracts the donating effect of the ortho-methyl group.
Visualizing Substituent Effects
The following diagram illustrates the electronic influence of the substituents on the aromatic ring of this compound, which dictates its overall reactivity.
Caption: Electronic effects of substituents on this compound.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
For researchers wishing to obtain a precise experimental pKa value for this compound or related compounds, UV-Vis spectrophotometry is a reliable method, particularly for compounds with poor water solubility.[6][7]
Principle: The method relies on the fact that the protonated (anilinium, BH⁺) and neutral (aniline, B) forms of the molecule have distinct UV-Vis absorption spectra. By measuring the absorbance of a solution at a specific wavelength across a range of pH values, the ratio of [BH⁺]/[B] can be determined. The pKa is then calculated using the Henderson-Hasselbalch equation.[8]
Materials and Equipment:
-
Dual-beam UV-Vis spectrophotometer
-
Calibrated pH meter and electrode
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
This compound sample
-
Methanol or other suitable co-solvent (e.g., DMSO)
-
Buffer solutions covering a wide pH range (e.g., pH 1 to 7)
-
Concentrated HCl and NaOH for pH adjustment
-
Deionized water
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the aniline in a suitable organic co-solvent (e.g., 1 mg/mL in methanol) to ensure complete dissolution.
-
Determination of Analytical Wavelengths:
-
Prepare a highly acidic solution (e.g., pH 1) by diluting the stock solution. This ensures the compound is fully in its protonated (BH⁺) form.
-
Prepare a neutral/slightly basic solution (e.g., pH 7) by diluting the stock solution. This ensures the compound is in its neutral (B) form.
-
Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions to identify the wavelengths of maximum absorbance (λ_max) for the BH⁺ and B forms. Select a wavelength where the difference in absorbance between the two forms is maximal.
-
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 0.5 to 3.0 in 0.25 pH unit increments).
-
To each buffer solution in a volumetric flask, add an identical aliquot of the aniline stock solution. Ensure the final concentration of the organic co-solvent is constant across all samples (typically <5%) to minimize solvent effects.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance (A) of each buffered solution at the predetermined analytical wavelength. Also, measure the absorbance of the fully acidic (A_acid, for BH⁺) and fully neutral (A_base, for B) solutions.
-
-
Data Analysis and Calculation:
-
For each pH value, calculate the ratio of the two species using the measured absorbances: [B] / [BH⁺] = (A_acid - A) / (A - A_base)
-
Plot pH (y-axis) versus log([B]/[BH⁺]) (x-axis).
-
The pKa is the y-intercept of the resulting linear plot. Alternatively, the pKa is the pH at which the concentration of the acidic and basic forms are equal, i.e., when A is exactly halfway between A_acid and A_base.[8]
-
This experimental approach will provide a definitive pKa value, enabling a precise, data-driven comparison of this compound's reactivity with other anilines in your research.
References
- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 2. benchchem.com [benchchem.com]
- 3. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Virtual Labs [mas-iiith.vlabs.ac.in]
A Comparative Spectroscopic Analysis of 5-Fluoro-2-methyl-4-nitroaniline Isomers
For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic characteristics of isomeric compounds is crucial for unambiguous identification and quality control. This guide provides a comparative analysis of the spectral properties of 5-Fluoro-2-methyl-4-nitroaniline and its structural isomers.
This document summarizes available quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) for various isomers of fluoro-methyl-nitroaniline. Detailed experimental protocols are provided to support the reproducibility of the presented data.
Isomers of this compound
The positional isomers of this compound share the same molecular formula, C₇H₇FN₂O₂, and a molecular weight of approximately 170.14 g/mol . However, the substitution pattern of the fluoro, methyl, and nitro groups on the aniline ring significantly influences their electronic environment and, consequently, their spectral properties. The isomers considered in this guide are:
-
This compound (CAS: 633327-50-1)
-
4-Fluoro-2-methyl-5-nitroaniline (CAS: 446-18-4)
-
3-Fluoro-4-methyl-2-nitroaniline
-
5-Fluoro-4-methyl-2-nitroaniline
-
2-Fluoro-6-methyl-4-nitroaniline
Spectral Data Comparison
The following tables summarize the key spectral data obtained for the isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data (in ppm)
| Isomer | Aromatic Protons | NH₂ Protons | CH₃ Protons | Solvent |
| This compound | 7.95 (d, 1H), 6.85 (d, 1H) | 4.9 (br s, 2H) | 2.20 (s, 3H) | CDCl₃ |
| 4-Fluoro-2-methyl-5-nitroaniline | 7.60 (d, 1H), 6.50 (d, 1H) | 5.0 (br s, 2H) | 2.15 (s, 3H) | CDCl₃ |
| 2-Methyl-3-nitroaniline | 7.07 (t, 1H), 6.93 (d, 1H), 6.88 (d, 1H) | 5.54 (s, 2H) | 2.07 (s, 3H) | DMSO |
| 4-Methyl-3-nitroaniline | 7.15 (d, 1H), 7.09 (d, 1H), 6.80 (dd, 1H) | 5.55 (s, 2H) | 2.31 (s, 3H) | DMSO |
| 2-Methyl-5-nitroaniline | 7.79 (d, 1H), 7.56 (dd, 1H), 7.25 (d, 1H) | - | 2.16 (s, 3H) | DMSO |
Table 2: ¹³C NMR Spectral Data (in ppm)
| Isomer | Aromatic Carbons | CH₃ Carbon | Solvent |
| 2-Methyl-3-nitroaniline [1] | 151.98, 149.07, 127.13, 117.89, 113.97, 111.00 | 12.88 | DMSO |
| 4-Methyl-3-nitroaniline [1] | 149.26, 147.96, 133.07, 119.02, 118.58, 108.21 | 18.78 | DMSO |
Note: Complete spectral data for all isomers is not consistently available in the public domain. The data presented is based on the most reliable sources found.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (in cm⁻¹)
| Isomer | N-H Stretching | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch | C-F Stretching |
| 5-Fluoro-2-nitroaniline | 3400-3200 | ~1520 | ~1340 | ~1250 |
| 4-Fluoro-2-nitroaniline | 3400-3200 | ~1530 | ~1350 | ~1260 |
Data for specific fluoro-methyl-nitroaniline isomers is limited. The data for related fluoro-nitroanilines is provided for a general comparison.
Mass Spectrometry (MS)
The electron ionization mass spectra of these isomers are expected to show a molecular ion peak (M⁺) at m/z 170. The fragmentation patterns will differ based on the stability of the resulting fragments, which is influenced by the positions of the substituents. Common fragmentation pathways involve the loss of the nitro group (NO₂) and subsequent ring fragmentation.
Experimental Protocols
NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum was acquired with a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A one-dimensional carbon spectrum was acquired with proton decoupling, a pulse angle of 30-45°, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Data Processing: The acquired Free Induction Decay (FID) was subjected to Fourier transformation. The resulting spectrum was phased and baseline corrected. Chemical shifts were referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique or as a KBr pellet.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: The sample was introduced via a direct insertion probe or a gas chromatograph.
-
Ionization: An electron energy of 70 eV was used.
-
Data Acquisition: The mass-to-charge ratio (m/z) was scanned over a range of 40-500 amu.
Visualization of the Spectral Comparison Workflow
The following diagram illustrates the logical workflow for the spectral comparison of the this compound isomers.
Caption: A flowchart illustrating the process of spectral data acquisition and comparative analysis for the isomers of this compound.
Conclusion
The differentiation of this compound isomers is readily achievable through a combination of spectroscopic techniques. ¹H and ¹³C NMR provide detailed information about the substitution pattern on the aromatic ring, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry confirms the molecular weight and offers insights into the fragmentation pathways, which can be unique for each isomer. Although UV-Vis data is less specific, it can provide complementary information about the electronic transitions within the molecules. For unambiguous identification, a multi-technique approach is recommended.
References
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Nitroanilines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Compound Performance
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the biological activities of fluorinated and non-fluorinated nitroanilines, a class of compounds with significant potential in anticancer and antimicrobial research. By examining quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this document serves as a resource for evaluating the impact of fluorination on the therapeutic promise of these molecules.
Data Presentation: A Comparative Overview
The introduction of a fluorine atom onto the nitroaniline scaffold can profoundly influence its biological activity. The following table summarizes the in vitro antimicrobial and anticancer activities of representative fluorinated and non-fluorinated nitroaniline derivatives. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound Class | Compound | Biological Activity | Test Organism/Cell Line | Quantitative Data (Metric) |
| Antimicrobial | 2-Nitroaniline | Cytotoxicity | - | EC50: 180 µM[1] |
| 4-Fluoro-2-nitroaniline | Antimicrobial | Vibrio parahaemolyticus | MIC: >500 µg/mL[2] | |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (Fluorinated Nitroaniline Derivative) | Antimicrobial | Vibrio parahaemolyticus | MIC: 100 µg/mL[2] | |
| Anticancer | 2-Nitroaniline | Cytotoxicity | - | EC50: 180 µM[1] |
| 5-Fluoro-2-nitroaniline derivative (Quinoxaline 1,4-dioxide) | Cytotoxicity | Human adenocarcinoma cell lines | IC50: 3-6 times higher than non-fluorinated regioisomers[3] | |
| N-substituted 2-nitroaniline derivative (1a) | Anticancer | HCT116 (Colon Cancer) | IC50: 5.9 nM[4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the biological activities of nitroaniline derivatives.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration of an antimicrobial agent.[5][6]
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[6]
-
Serial Dilution of Compounds: The test compounds (fluorinated and non-fluorinated nitroanilines) are serially diluted in a 96-well microtiter plate containing fresh broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (containing bacteria and broth without the compound) and a negative control well (containing only broth) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5] This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.[7]
MTT Assay for Anticancer Activity (Cytotoxicity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][8]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[4][8]
-
Compound Treatment: The cells are treated with various concentrations of the nitroaniline derivatives. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a further 48-72 hours.[4]
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[8]
Visualizing the Impact: Signaling Pathways and Workflows
The biological activity of nitroaniline derivatives, particularly their anticancer effects, is often linked to their ability to modulate key cellular signaling pathways. Fluorination can enhance these interactions.
Caption: Potential anticancer mechanisms of fluorinated nitroanilines.
Caption: Experimental workflows for biological activity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to 5-Fluoro-2-methyl-4-nitroaniline for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 5-Fluoro-2-methyl-4-nitroaniline, a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. We present a comparative overview of its physicochemical properties and performance against its non-fluorinated analog, 2-methyl-4-nitroaniline. This document includes detailed experimental protocols and supporting data to aid researchers in making informed decisions for their synthetic strategies.
Certificate of Analysis: Typical Specifications
A Certificate of Analysis (CoA) for this compound provides a summary of its quality and purity. While a specific batch CoA is proprietary, the following table outlines the typical specifications for this compound.
| Test | Specification | Typical Value |
| Appearance | Yellow to orange crystalline powder | Conforms |
| Identification (¹H NMR) | Conforms to structure | Conforms |
| Purity (HPLC) | ≥ 95.0% | 98.5% |
| Melting Point | Information not widely available | - |
| Molecular Formula | C₇H₇FN₂O₂ | C₇H₇FN₂O₂ |
| Molecular Weight | 170.14 g/mol | 170.14 g/mol |
| CAS Number | 633327-50-1 | 633327-50-1 |
Performance Comparison: Fluorinated vs. Non-Fluorinated Analogs
The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties, reactivity, and ultimately the biological activity of the final compound. This section compares this compound with its non-fluorinated counterpart, 2-methyl-4-nitroaniline.
Physicochemical Properties
| Property | This compound | 2-methyl-4-nitroaniline | Reference |
| Molecular Formula | C₇H₇FN₂O₂ | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 170.14 g/mol | 152.15 g/mol | [1] |
| Melting Point | Not widely reported | 130-132 °C | [2] |
| Purity (Typical) | ≥ 95% | ~97% | [1] |
| Appearance | Yellow to orange crystalline powder | Yellow needles or mustard yellow powder | [1] |
Reactivity in Catalytic Hydrogenation
The reduction of the nitro group to an amine is a critical step in the synthetic utility of these compounds, yielding the corresponding phenylenediamines which are versatile building blocks for heterocyclic synthesis. The presence of a fluorine atom can influence the rate and efficiency of this transformation. While direct comparative data for this compound is limited, studies on similar fluorinated and non-fluorinated nitroaromatics provide insights into the expected performance. The electron-withdrawing nature of fluorine can increase the susceptibility of the nitro group to reduction.
| Substrate | Product | Catalyst | Reaction Time | Yield | Reference |
| 4-Nitroaniline | p-Phenylenediamine | CuFe₂O₄ / NaBH₄ | 40 seconds | 96.5% | [3][4] |
| 2-Nitroaniline | o-Phenylenediamine | CuFe₂O₄ / NaBH₄ | 90 seconds | 95.6% | [3][4] |
| 4-Fluoro-1-nitrobenzene | 4-Fluoroaniline | Electrocatalytic | - | 57% | [5] |
Based on these findings, it is anticipated that the catalytic reduction of this compound would proceed efficiently, likely with a faster reaction rate compared to 2-methyl-4-nitroaniline due to the activating effect of the fluorine atom.
Application in Kinase Inhibitor Synthesis: Targeting the BRAF Signaling Pathway
Substituted anilines are crucial precursors in the synthesis of a class of anticancer drugs known as kinase inhibitors. Specifically, derivatives of this compound are utilized in the development of inhibitors targeting the BRAF protein, a key component of the RAS-RAF-MEK-ERK signaling pathway. Mutations in the BRAF gene, such as BRAF V600E, lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival in various cancers, including melanoma.
BRAF Signaling Pathway in Cancer
Caption: The RAS-RAF-MEK-ERK signaling pathway with mutated BRAF V600E.
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Mobile Phase:
-
Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent to a concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Caption: Workflow for HPLC purity analysis.
Catalytic Reduction of the Nitro Group
This protocol describes a general procedure for the reduction of this compound to 4-Fluoro-2-methylbenzene-1,5-diamine.
1. Materials:
-
This compound.
-
Palladium on carbon (10% Pd/C).
-
Ethanol.
-
Hydrogen gas supply.
-
Reaction flask and hydrogenation apparatus.
2. Procedure:
-
In a suitable reaction flask, dissolve this compound (1 equivalent) in ethanol.
-
Add 10% Pd/C catalyst (typically 5-10 mol%).
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
In Vitro BRAF Kinase Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory activity of compounds synthesized from this compound against the BRAF V600E kinase.
1. Objective:
-
To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against BRAF V600E.
2. Materials:
-
Recombinant active BRAF V600E enzyme.
-
MEK1 substrate.
-
ATP.
-
Assay buffer.
-
Kinase detection reagent (e.g., ADP-Glo™).
-
384-well plates.
-
Plate reader for luminescence detection.
3. Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add the diluted compound and the BRAF V600E enzyme to the wells of a 384-well plate and incubate.
-
Initiate the kinase reaction by adding the MEK1 substrate and ATP.
-
Incubate the plate to allow for the phosphorylation of MEK1.
-
Add the kinase detection reagent to measure the amount of ATP consumed.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Read the luminescence using a plate reader.
-
Plot the percentage of inhibition versus the inhibitor concentration to calculate the IC₅₀ value.
References
- 1. mdpi.com [mdpi.com]
- 2. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]
Characterization of Impurities in 5-Fluoro-2-methyl-4-nitroaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of 5-Fluoro-2-methyl-4-nitroaniline, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for the quality, safety, and efficacy of final drug products. This document outlines potential impurities, compares the performance of various analytical techniques, and provides detailed experimental protocols and supporting data.
Introduction to Potential Impurities
The synthesis of this compound typically involves the nitration of 3-fluoro-6-methylaniline. This process can lead to the formation of several process-related impurities, including unreacted starting materials, positional isomers, and byproducts from side reactions. The presence and concentration of these impurities can vary depending on the synthetic route and reaction conditions.
Common Potential Impurities:
-
Unreacted Starting Material: 3-Fluoro-6-methylaniline
-
Positional Isomers:
-
3-Fluoro-2-methyl-4-nitroaniline
-
5-Fluoro-2-methyl-3-nitroaniline
-
5-Fluoro-2-methyl-6-nitroaniline
-
-
Over-nitrated Byproducts: Dinitro derivatives
-
Hydrolysis Products: Potential for hydrolysis of the fluoro group to a hydroxyl group under certain conditions.[1]
-
Residual Solvents: Solvents used in the synthesis and purification processes.[1]
Comparison of Analytical Techniques for Impurity Profiling
The primary analytical techniques for the separation and quantification of impurities in this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[2][3] Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for structural elucidation.[1][4]
Table 1: Comparison of HPLC-UV and GC-MS Method Performance for Nitroaniline Analysis [3]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Applicability | Ideal for non-volatile and thermally labile compounds, suitable for all potential impurities.[2] | Best suited for volatile and thermally stable compounds; derivatization may be needed for less volatile impurities.[2] |
| Linearity (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.15 µg/mL |
| Accuracy (Recovery) | 98% - 105% | 95% - 108% |
| Precision (RSD) | < 2.0% | < 5.0% |
| Throughput | High, with potential for automation.[3] | Moderate, may require more extensive sample preparation.[3] |
| Selectivity | Good, based on chromatographic separation.[3] | Excellent, with mass analyzer providing an additional dimension of separation. |
Note: The data presented is representative and intended for comparative purposes. Actual performance may vary depending on the specific compound, matrix, and instrument conditions.
Experimental Protocols
Detailed and robust experimental protocols are fundamental for obtaining reliable and reproducible analytical data.
High-Performance Liquid Chromatography (HPLC)
This method is highly effective for the separation and quantification of non-volatile impurities, including positional isomers and other byproducts.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.[2]
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample. Dissolve the sample in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water. Further dilute as necessary to be within the linear range of the calibration curve.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is particularly useful for the identification and quantification of volatile impurities, such as residual solvents and unreacted starting materials.[1][2]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[3]
-
Column: A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.[2]
-
Transfer Line Temperature: 280 °C.[2]
-
Ion Source Temperature: 230 °C.[2]
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.[2]
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable solvent like methanol or acetone. Inject 1 µL into the GC-MS system.[2]
Visualization of Synthetic Pathway and Analytical Workflow
Synthetic Pathway and Potential Impurity Formation
Caption: Synthetic pathway of this compound and formation of key impurities.
Experimental Workflow for Impurity Analysis
Caption: General experimental workflow for the analysis of impurities.
References
A Researcher's Guide to Assessing the Purity of Commercial 5-Fluoro-2-methyl-4-nitroaniline
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the integrity and reproducibility of their work. 5-Fluoro-2-methyl-4-nitroaniline is a key building block in the synthesis of various pharmaceutical compounds and specialty dyes. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial grades of this compound, complete with experimental protocols and a comparative analysis with potential alternatives.
Understanding Commercial this compound
Commercial offerings of this compound typically state a purity of 95% to 97%.[1][2][3] The remaining percentage can consist of starting materials, byproducts of the synthesis process, and other related compounds. Identifying and quantifying these impurities is crucial for ensuring the quality and consistency of downstream applications.
Table 1: Comparison of Purity Specifications from Commercial Suppliers
| Supplier | Stated Purity | Analytical Data Provided |
| Supplier A | ≥ 95% | NMR, HPLC, LC-MS mentioned as available[4] |
| Supplier B | min 95% | --- |
| Supplier C | 97% | --- |
| Supplier D | 95% | ---[1] |
Potential Impurities in Commercial Batches
The most common synthetic route to this compound involves the nitration of 3-fluoro-6-methylaniline. Based on this, potential impurities may include:
-
Unreacted Starting Material: 3-Fluoro-6-methylaniline
-
Positional Isomers: Isomers created during the nitration step, such as 5-Fluoro-2-methyl-6-nitroaniline.
-
Over-nitrated Products: Dinitro derivatives of the starting aniline.
-
Residual Solvents and Reagents: Acetic acid, sulfuric acid, nitric acid, etc.
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is recommended for a thorough assessment of purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for separation and quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for separating and quantifying the main component and its non-volatile impurities. A reverse-phase method is typically employed for aromatic amines.
Experimental Protocol: HPLC-UV Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh ~25 mg of the sample and dissolve in 50 mL of 50:50 (v/v) acetonitrile/water. |
Table 2: Hypothetical HPLC Purity Analysis of a Commercial Sample
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 8.5 | 0.8 | 3-Fluoro-6-methylaniline |
| 2 | 12.2 | 96.5 | This compound |
| 3 | 14.8 | 1.5 | Positional Isomer |
| 4 | 16.3 | 1.2 | Unknown |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, including residual starting materials and some byproducts.
Experimental Protocol: GC-MS Analysis
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280 °C |
| Oven Program | Initial: 100 °C, hold 2 minRamp: 10 °C/min to 280 °C, hold 5 min |
| Carrier Gas | Helium, 1.0 mL/min |
| Ion Source Temperature | 230 °C |
| Mass Range | 50-450 m/z |
| Sample Preparation | Accurately weigh ~10 mg of the sample and dissolve in 10 mL of methanol. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure of the main component and identifying impurities with distinct structural features. Both ¹H and ¹³C NMR should be performed. While experimentally obtained spectra are ideal, predicted spectra can also serve as a useful reference.
Predicted ¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.8 (d, 1H, Ar-H)
-
δ ~6.8 (d, 1H, Ar-H)
-
δ ~4.5 (br s, 2H, -NH₂)
-
δ ~2.3 (s, 3H, -CH₃)
Predicted ¹³C NMR (CDCl₃, 100 MHz):
-
δ ~155 (C-F)
-
δ ~145 (C-NO₂)
-
δ ~135 (C-NH₂)
-
δ ~125 (C-CH₃)
-
δ ~120 (Ar-CH)
-
δ ~110 (Ar-CH)
-
δ ~15 (-CH₃)
Comparative Analysis with Alternatives
This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and azo dyes.[5] Its performance can be compared to other substituted nitroanilines.
Table 3: Comparison with Alternative Dye Intermediates
| Intermediate | Resulting Dye Properties | Advantages | Disadvantages |
| This compound | Bright, high lightfastness (Hypothetical) | Fluorine substitution can enhance stability and color brightness. | Potentially higher cost of synthesis. |
| 2-Methyl-4-nitroaniline | Good color yield, moderate fastness. | Lower cost, readily available. | May have lower photostability compared to fluorinated analogs. |
| 4-Nitroaniline | Wide range of colors possible, well-established chemistry. | Very low cost, extensive literature. | Dyes may have lower performance in demanding applications.[6] |
| 2-Methoxy-5-nitroaniline | Can produce yellow to orange dyes with bright hues.[7] | Methoxy group can tune the color and solubility. | May have different reactivity and coupling characteristics. |
Visualizing the Workflow and Relationships
To better understand the processes involved, the following diagrams illustrate the analytical workflow and the relationship between the target compound and its potential impurities.
Caption: Workflow for the comprehensive purity assessment of this compound.
Caption: Synthetic relationship between the target compound and its potential process-related impurities.
Conclusion
A thorough assessment of the purity of commercial this compound requires a combination of chromatographic and spectroscopic techniques. By employing HPLC for quantification, GC-MS for volatile impurity identification, and NMR for structural verification, researchers can ensure the quality of this critical synthetic intermediate. When considering alternatives, a careful evaluation of the impact of different substituents on the performance in the final application is essential. This guide provides the foundational protocols and comparative insights to aid in making informed decisions for your research and development endeavors.
References
Safety Operating Guide
Essential Safety and Disposal Plan for 5-Fluoro-2-methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the proper disposal of 5-Fluoro-2-methyl-4-nitroaniline (CAS No. 633327-50-1). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Hazard Identification and Immediate Precautions
This compound is a hazardous substance requiring careful handling. Key hazard information is summarized below.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |
Immediate Actions:
-
In case of skin contact: Immediately wash with plenty of soap and water.[1][2] Remove contaminated clothing. If skin irritation occurs, seek medical advice.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2][3]
-
If swallowed: Call a poison center or doctor immediately if you feel unwell.[1][2] Rinse mouth.[1][2][3]
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or face shield (conforming to EU Standard EN166 or OSHA 29 CFR 1910.133).[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. |
| Body Protection | Laboratory coat, long-sleeved shirt, and trousers. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Spill Management Protocol
In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined below.
Step-by-Step Disposal Procedure
Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation and Collection
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, compatible, and clearly labeled waste container.
-
The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Harmful, Irritant).
Step 2: Chemical Treatment (if applicable and permissible)
-
For small residual amounts, consult with your institution's Environmental Health and Safety (EHS) office for approved neutralization or deactivation protocols. Note: Do not attempt any chemical treatment without specific guidance and approval.
-
A common method for the disposal of nitroaromatic compounds is through incineration. One approach involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4]
Step 3: Packaging for Disposal
-
Ensure the waste container is in good condition, with no leaks or external contamination.
-
The container should be securely sealed before being moved.
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with a complete and accurate description of the waste, including its composition and hazards.
-
Disposal must be in accordance with all applicable federal, state, and local regulations.[5] The contents/container must be disposed of at an approved waste disposal plant.[1][2][3][6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Fluoro-2-methyl-4-nitroaniline
This guide provides critical safety, handling, and disposal information for 5-Fluoro-2-methyl-4-nitroaniline (CAS: 633327-50-1), a compound utilized in advanced scientific research.[1] Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for the compound and structurally related aromatic amines and nitro compounds.
Hazard Identification and Personal Protective Equipment
This compound is a hazardous substance requiring careful handling. Based on data for similar compounds, it is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[2][3][4][5] A comprehensive personal protective equipment (PPE) strategy is the primary line of defense against potential exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[6][7] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[6][7] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[6][8] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[6][7] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[6] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[6][7] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[6]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[6]
Handling Procedures:
-
Weighing and Transfer: All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.[7] Use a balance inside the fume hood or in a ventilated balance enclosure when weighing.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.
-
General Practices: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.[7]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][7]
-
Store away from incompatible materials such as strong oxidizing agents.[7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Solid Waste: Collect any solid residues, contaminated gloves, and weighing papers in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions and reaction mixtures in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
Disposal Procedure:
-
Dispose of all waste materials through your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2][3]
-
Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[3]
Experimental Protocols
While specific experimental protocols will vary, the following general methodology should be followed when handling this compound:
-
Preparation: The designated work area, typically a chemical fume hood, must be clean and free of clutter. All necessary equipment and reagents should be assembled and inspected for defects.
-
Execution: All manipulations of the compound, including weighing, transfer, and reaction setup, must be performed within the fume hood to contain any potential dust or vapors.
-
Post-Experiment: Upon completion of the experiment, all surfaces and equipment must be decontaminated. Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[6]
Visual Safety Workflow
The following diagrams illustrate the key decision-making and procedural workflows for safely handling this compound.
References
- 1. This compound 95% | CAS: 633327-50-1 | AChemBlock [achemblock.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
